1-Acetyl-5-iodoindoline
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(5-iodo-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPPCQXBZHNKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294525 | |
| Record name | 1-Acetyl-5-iodoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61995-51-5 | |
| Record name | NSC96904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Acetyl-5-iodoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20294525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chapter 1: The Impact of Halogenation on the Indoline Scaffold
<An In-Depth Technical Guide to the Potential Applications of Halogenated Indoline Derivatives
Abstract: The indoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile biological activities and unique physicochemical properties.[1][2][3] The strategic incorporation of halogen atoms (F, Cl, Br, I) onto this privileged structure, creating halogenated indoline derivatives, has emerged as a powerful strategy to modulate and enhance these properties. Halogenation influences a molecule's lipophilicity, metabolic stability, binding affinity, and electronic characteristics, often leading to compounds with superior performance.[4] This technical guide provides an in-depth exploration of the synthesis, mechanisms, and diverse applications of halogenated indoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their significant roles as anticancer, antimicrobial, and neuroprotective agents, and touch upon their emerging applications in materials science.
The introduction of a halogen atom to the indoline core is not a trivial substitution. It is a deliberate chemical modification designed to exploit the unique properties of halogens to refine a molecule's therapeutic or functional potential. The choice of halogen and its position on the indoline ring are critical decisions that influence several key parameters.
Causality Behind Halogenation:
-
Modulation of Lipophilicity: Halogens, particularly chlorine and bromine, significantly increase the lipophilicity of the indoline scaffold. This is a crucial factor in drug design, as it can enhance a compound's ability to cross cellular membranes and reach its biological target.
-
Metabolic Stability: Fluorine, in particular, is often introduced to block sites of metabolic oxidation. By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position, the compound's half-life can be extended, leading to improved pharmacokinetic profiles.
-
Enhanced Binding Affinity through Halogen Bonding: Heavier halogens like chlorine, bromine, and iodine can act as Lewis acids, forming a specific, non-covalent interaction known as a halogen bond.[5][6] This occurs when a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) on a biological target like a protein.[5][7] This directional interaction can significantly enhance binding affinity and selectivity.[5]
-
Electronic Effects: The high electronegativity of halogens can modulate the electron distribution within the indoline ring system. This can influence the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby affecting receptor interactions.
dot graph LogicalRelationships { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Main Node Indoline [label="Halogenated\nIndoline Core", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"];
// Properties Nodes Lipo [label="Increased\nLipophilicity", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,1.5!"]; Stability [label="Enhanced Metabolic\nStability", fillcolor="#FBBC05", fontcolor="#202124", pos="2,1.5!"]; Binding [label="Improved Binding\n(Halogen Bonding)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-2!"]; Electronics [label="Modulated\nElectronics", fillcolor="#5F6368", fontcolor="#FFFFFF", pos="-2,-1.5!"]; PK [label="Altered\nPharmacokinetics", fillcolor="#FFFFFF", fontcolor="#202124", pos="2,-1.5!"];
// Edges Indoline -- Lipo [label="Cl, Br, I", color="#EA4335"]; Indoline -- Stability [label="F", color="#FBBC05"]; Indoline -- Binding [label="Cl, Br, I", color="#34A853"]; Indoline -- Electronics [label="F, Cl, Br, I", color="#5F6368"]; Indoline -- PK [label="All Halogens", color="#202124"]; }
Caption: Impact of Halogenation on Indoline Properties.
Chapter 2: Applications in Medicinal Chemistry
The versatility of the halogenated indoline scaffold has led to its exploration in a multitude of therapeutic areas.[1][8]
Anticancer Agents
Halogenated indoline and the closely related spirooxindole derivatives have shown significant promise as anticancer agents, often functioning as kinase inhibitors or modulators of crucial protein-protein interactions.[9][10]
-
Mechanism of Action - Kinase Inhibition: Many kinases, which are key regulators of cell signaling pathways, are implicated in cancer progression. Halogenated indolines can be designed to fit into the ATP-binding pocket of specific kinases, inhibiting their activity and disrupting downstream signaling. The halogen atom often plays a crucial role in achieving potent and selective inhibition. For instance, halogen substitutions have been shown to significantly enhance the anticancer activity of indole derivatives, with chloro and bromo groups being particularly effective.[8] Halogenated spirooxindoles, in particular, show improved binding affinity and can target multiple pathways, including kinase inhibition and disruption of the MDM2-p53 interaction.[9]
// Pathway RTK -> RAS -> RAF -> MEK -> ERK; ERK -> Transcription;
// Inhibition Inhibitor -> RTK [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; Inhibitor -> RAF [label="Inhibition", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Inhibition of the MAPK/ERK signaling pathway.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Target | Halogen | Key Finding | Reference |
| Spirooxindoles | Kinases, MDM2-p53 | Cl, Br, F | Enhanced binding affinity and multi-target activity. | [9] |
| Indoline-based | Not specified | Cl, Br (para) | Significantly enhanced anticancer activity. | [8] |
| Spiro[indoline-pyrroline] | HER-2 | Cl | Showed promising anticancer potential. | [11] |
| N-(2-hydroxy-5-nitrophenyl...)indoline | Osteosarcoma cells | - | Exhibited effective cytotoxic activity (IC50 ~74 µM). | [12] |
Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a critical global health challenge. Halogenation has proven to be a valuable strategy for boosting the antimicrobial potency of indole derivatives against these resistant strains.[13][14]
-
Mechanism of Action: Halogenated indoles can exert their antimicrobial effects through multiple mechanisms. They have been shown to disrupt bacterial membranes, inhibit biofilm formation, and induce the production of reactive oxygen species (ROS), leading to bactericidal activity.[4][8][13] Multi-halogenated indoles are particularly effective, exhibiting potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species.[4][13][15] For instance, 4,6-dibromoindole and 5-bromo-4-chloroindole have demonstrated strong antifungal and antibiofilm effects against various Candida species.[4]
-
Structure-Activity Relationship (SAR): Studies have identified that multi-halogenation at the C4, C5, and C6 positions of the indole ring is favorable for enhanced antimicrobial and antifungal activities.[4][13][16] This is attributed to enhanced hydrophobic and electron-withdrawing effects which improve interactions with microbial targets.[4]
Neuroprotective Agents
Indole derivatives are being actively investigated for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[2][17][18] Their neuroprotective effects are often linked to their antioxidant and anti-inflammatory properties.[3][17]
-
Mechanism of Action: Halogenated indoline derivatives can contribute to neuroprotection by scavenging free radicals, reducing oxidative stress, and inhibiting the aggregation of misfolded proteins such as amyloid-beta and alpha-synuclein, which are hallmarks of these diseases.[17][18] The structural flexibility of the indole scaffold allows for modifications that can enhance their ability to cross the blood-brain barrier and target specific pathways involved in neurodegeneration.[17]
Chapter 3: Synthetic Strategies and Methodologies
The synthesis of halogenated indoline derivatives can be achieved through various routes, primarily involving the direct halogenation of an existing indoline/indole scaffold or by building the heterocyclic ring from halogenated precursors.
Electrophilic Halogenation of Indoles
A common and direct method for introducing a halogen atom is through electrophilic aromatic substitution on the electron-rich indole ring.
Experimental Protocol: C3-Bromination of 1-Methylindole
-
Dissolution: Dissolve 1-methylindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reactivity and prevent side reactions.
-
Reagent Addition: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent to the cooled indole solution over 15-20 minutes. The slow addition helps to maintain the low temperature and control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-bromo-1-methylindole.
Self-Validation: The protocol's success is validated by TLC analysis showing the disappearance of the starting material spot and the appearance of a new, less polar product spot. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis from Halogenated Precursors
Alternatively, the indoline ring can be constructed from readily available halogenated anilines, offering a different strategic approach.[19] Palladium-catalyzed C-H activation and cyclization strategies have become powerful tools for this purpose, allowing for the construction of the indole core from simpler precursors.[20]
Caption: General Synthetic Workflows for Halogenated Indolines.
Chapter 4: Applications in Materials Science
While the primary focus has been on medicinal chemistry, halogenated indoline derivatives are also finding applications in materials science, particularly in the field of organic electronics.
-
Organic Field-Effect Transistors (OFETs): The planar structure and tunable electronic properties of indoline derivatives make them suitable candidates for use as organic semiconductors. Halogenation can influence molecular packing in the solid state and modulate the energy levels (HOMO/LUMO) of the material, which are critical parameters for charge transport in OFETs.[21] For example, the introduction of fluorine and chlorine atoms into π-extended indolone derivatives was shown to significantly alter their crystalline tendencies and morphologies, which are crucial for device performance.[21]
Conclusion and Future Outlook
Halogenated indoline derivatives represent a highly versatile and valuable class of compounds with demonstrated potential across multiple scientific disciplines. The strategic incorporation of halogens provides a powerful tool for fine-tuning molecular properties, leading to enhanced biological activity and novel material characteristics. In medicinal chemistry, these compounds are at the forefront of developing new therapies for cancer, infectious diseases, and neurodegenerative disorders. Future research will likely focus on the development of more selective and potent derivatives through rational, structure-based design, leveraging the unique properties of halogen bonding. In materials science, the exploration of halogenated indolines for organic electronics is still in its early stages but holds promise for the development of next-generation semiconductors. As synthetic methodologies become more sophisticated and our understanding of the subtle effects of halogenation deepens, the application landscape for these remarkable compounds will undoubtedly continue to expand.
References
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. PMC.
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
- Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PubMed Central.
- Indole-Based Compounds in the Development of Anti-Neurodegenerative Medications. Hilaris Publisher.
- Indole-Containing Metal Complexes and Their Medicinal Applications. PMC - NIH.
- Halogenated Indole Alkaloids from Marine Invertebrates. PMC - PubMed Central.
- Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher.
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- Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens. ResearchGate.
- Some indole based anticancer agents. | Download Scientific Diagram. ResearchGate.
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- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. PubMed Central.
- Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. ResearchGate.
- Green Halogenation of Indoles with Oxone–Halide. The Journal of Organic Chemistry.
- Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI.
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- Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate.
- Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C H activation. ScienceDirect.
- Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. MDPI.
- An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. MDPI.
- Halogen Bonding. YouTube.
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The Substituted Indoline: From Synthetic Intermediate to Privileged Scaffold
The following technical guide details the discovery, synthetic evolution, and medicinal chemistry of substituted indolines.
Executive Summary
The indoline (2,3-dihydroindole) scaffold represents a critical divergence in heterocyclic chemistry. Historically viewed merely as the reductive intermediate of the aromatic indole, the indoline core has emerged as a "privileged structure" in modern drug discovery. Unlike its flat, aromatic counterpart (indole), the indoline ring possesses a puckered, three-dimensional geometry due to the sp³-hybridized C2 and C3 centers. This "kinked" topology offers unique vectors for exploring chemical space, enabling high-affinity binding to protein pockets that flat aromatics cannot access. This guide traces the technical evolution of indolines from Adolf von Baeyer’s dye chemistry to their role in blockbuster therapeutics like Silodosin and Nintedanib.
Part 1: Historical Genesis & Structural Physics
The Indigo-Oleum Connection (1866)
The history of the indoline scaffold is inextricably linked to the structural elucidation of indigo dye. In 1866, Adolf von Baeyer, working in Berlin, sought to understand the structure of the blue dye. By reducing oxindole (an oxidized indoline) with zinc dust, he isolated the parent heterocycle.
-
Nomenclature: Baeyer coined the term "Indole" from Indigo + Oleum (fuming sulfuric acid), reflecting the harsh isolation conditions.
-
The Indoline Insight: While indole was the aromatic endpoint, the indoline (dihydro) state was identified as the crucial reductive bridge. This established the fundamental redox relationship: Indole ⇌ Indoline .
The "Fsp³" Revolution
In modern medicinal chemistry, the shift from flat aromatic compounds to those with higher saturation (Fraction sp³ or Fsp³) is correlated with improved clinical success (solubility, lower promiscuity).
-
Indole: Planar, 10
-electron aromatic system.[1] Interacts primarily via - stacking. -
Indoline: Non-planar. The nitrogen lone pair is conjugated with the benzene ring, but the C2-C3 bond is saturated. This creates a "puckered" envelope conformation, allowing the molecule to project substituents into specific 3D sub-pockets of enzymes (e.g., kinases, GPCRs).
Figure 1: Timeline of indoline discovery and application, moving from dye chemistry to complex targeted therapeutics.
Part 2: Synthetic Evolution & Methodologies
The synthesis of substituted indolines has evolved from "brute force" reduction to elegant, atom-economic cyclizations.
Strategy A: Reduction of Indoles (Classical vs. Modern)
-
Classical: Treatment of indoles with NaBH₃CN in acetic acid or Zn/HCl.
-
Limitation: Poor enantiocontrol; difficult to stop reduction at the indoline stage if the benzene ring is electron-deficient.
-
-
Modern Asymmetric Hydrogenation: The "Holy Grail" of chiral indoline synthesis.
-
Mechanism:[2][3][4] Uses chiral Iridium or Rhodium catalysts with bisphosphine ligands to break the aromaticity of the pyrrole ring selectively.
-
Key Reference: Zhou and colleagues developed highly enantioselective Pd-catalyzed hydrogenations using Brønsted acid activation to protonate the indole C3, making it susceptible to hydride attack.
-
Strategy B: De Novo Ring Construction (C-H Activation)
Instead of reducing an indole, modern methods build the ring from phenethylamines via C-H activation. This allows for the installation of substituents at C2/C3 during the cyclization step, often with high stereocontrol.
Protocol: Pd-Catalyzed Intramolecular C-H Amination
This protocol represents a state-of-the-art method for accessing functionalized indolines from simple amine precursors.
Reaction Overview:
Detailed Protocol:
-
Substrate Preparation: Synthesize a 2-pyridinesulfonyl-protected phenethylamine.[4][5] The pyridine group acts as a "directing group" (DG) to steer the Palladium to the ortho-C-H bond.
-
Reaction Setup:
-
Solvent: Toluene (anhydrous).
-
Catalyst: Pd(OAc)₂ (5-10 mol%).
-
Oxidant: PhI(OAc)₂ (2.0 equiv). This "bystanding oxidant" regenerates the Pd(II) species from Pd(0).
-
Conditions: Heat at 80-100°C for 4-12 hours in a sealed tube.
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate and purify via silica gel chromatography.
-
Deprotection: The directing group is removed using Mg/MeOH to yield the free N-H indoline.
Why this works: The high valency Pd(IV) intermediate allows for a reductive elimination that forms the C-N bond, closing the ring with high atom economy.
Figure 2: The three primary logic gates for constructing the indoline core.
Part 3: Medicinal Chemistry & Case Studies
The indoline scaffold is not just a spacer; it is a pharmacophore that dictates solubility, metabolic stability, and receptor fit.
Comparative Analysis of Key Indoline Drugs
| Drug Name | Class/Target | Indoline Role | Key Structural Feature |
| Silodosin | Core Scaffold | The indoline ring constrains the N-alkyl chain, optimizing binding to the | |
| Indapamide | Thiazide-like Diuretic | Lipophilic Anchor | The N-amino indoline moiety increases lipophilicity compared to thiazides, extending half-life and potency. |
| Nintedanib | Tyrosine Kinase Inhibitor (VEGFR/FGFR) | Oxindole (Core) | The oxindole (2-indolinone) provides the H-bond donor/acceptor motif essential for ATP-mimetic binding in the kinase hinge region. |
| Pentopril | ACE Inhibitor | Proline Mimic | The indoline ring acts as a rigid, hydrophobic analogue of proline, fitting into the S1' pocket of ACE. |
Case Study: Silodosin (Rapaflo)
Silodosin exemplifies the "magic bullet" nature of the indoline scaffold. Early alpha-blockers (like prazosin) caused orthostatic hypotension because they bound indiscriminately to
-
The Indoline Solution: Chemists replaced the open-chain or piperazine structures of predecessors with a 2,3-dihydroindole core.
-
Mechanism: The rigidity of the indoline ring orients the side chain into a specific conformation that fits the
subtype (found in the prostate) with >50-fold selectivity over . -
Result: Effective treatment for BPH (Benign Prostatic Hyperplasia) with minimal blood pressure side effects.
Emerging Trends: Photo- & Electrochemistry
Recent literature (2020–2024) highlights the use of photoredox catalysis to generate indolines.
-
Technique: Radical arylations where an aryl radical (generated by light) cyclizes onto an alkene pendant to an amine.
-
Advantage:[6][7][8][9] Mild conditions (room temperature) and tolerance of sensitive functional groups, allowing late-stage functionalization of drug candidates.
References
-
Baeyer's Discovery: Baeyer, A. (1866).[10] "Ueber die Reduction des Oxindols". Berichte der deutschen chemischen Gesellschaft.Link (Historical Reference)
-
Indoline in Drug Discovery (Review): Zhang, M., et al. (2023). "Development and Application of Indolines in Pharmaceuticals". PMC.Link
-
Pd-Catalyzed C-H Amination Protocol: Yu, J.Q., et al. (2013).[4] "Synthesis of Indolines via Pd(II)-Catalyzed Amination of C–H Bonds Using PhI(OAc)2 as the Bystanding Oxidant". Organic Letters.Link
-
Asymmetric Hydrogenation of Indoles: Zhou, Y.G., et al. (2011). "Heterogeneous catalytic hydrogenation of unprotected indoles in water". Journal of the American Chemical Society.[2]Link
-
Silodosin Pharmacology: Tatemichi, S., et al. (2006).[11] "Uroselectivity in the alpha1-adrenoceptor blocking action of silodosin". Yakugaku Zasshi.Link
-
FDA Approved Indole/Indoline Drugs: Patil, P., et al. (2024).[12] "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery".[1] PMC.Link
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Safety and handling precautions for 1-Acetyl-5-iodoindoline
CAS: 61995-51-5 | Formula: C₁₀H₁₀INO | M.W.: 287.10 g/mol
Executive Summary & Scientific Context
This guide provides a technical framework for the safe handling, storage, and experimental application of 1-Acetyl-5-iodoindoline . This compound is a critical scaffold in medicinal chemistry, serving as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to install pharmacophores at the C-5 position of the indoline core.
Key Stability Insight: The chemical stability of this molecule is defined by two competing functionalities:
-
The Acetyl Group (N-1): Provides stability against oxidation relative to the free indoline, but is susceptible to hydrolysis under strong acidic/basic conditions.
-
The Aryl Iodide (C-5): The C–I bond is the "weak link" regarding photostability. Homolytic cleavage triggered by UV/visible light can generate radical species, leading to deiodination and complex mixture formation.
Direct Safety Directive: Treat this compound as a Category 2 Irritant and a Light-Sensitive material. All protocols below are designed to mitigate these specific risks.
Physicochemical Profile & Hazard Identification
Chemical Identity
| Property | Data | Technical Note |
| Appearance | Off-white to beige solid | Discoloration (yellow/brown) indicates iodine liberation or oxidation. |
| Melting Point | Not standardized | Expected range >102°C (based on 1-acetylindoline).[1][2] Determine experimentally via capillary method. |
| Solubility | DMSO, DCM, Ethyl Acetate | Poor water solubility (LogP ~2.2). |
| Reactivity | Photolabile (C–I bond) | CRITICAL: Protect from light during storage and reaction setup. |
Risk Assessment (GHS Classification - Inferred)
Based on Structure-Activity Relationship (SAR) with 1-acetylindoline and 5-iodoindole.
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Principle: Iodine-containing organic compounds can act as sensitizers. Avoid all direct contact.
Engineering Controls & Personal Protective Equipment (PPE)
Hierarchy of Controls Logic
The following decision matrix dictates the required safety level based on the physical state of the compound.
Figure 1: Safety Decision Matrix for 1-Acetyl-5-iodoindoline handling.
Specific PPE Recommendations
-
Hand Protection:
-
Dry Solid: Standard Nitrile gloves (0.11 mm / 4 mil) are sufficient.
-
Solution (DCM): Dichloromethane permeates nitrile rapidly (<5 mins). Use Silver Shield (Laminate) or PVA gloves if handling concentrated solutions in DCM.
-
-
Respiratory: If weighing >500 mg outside a fume hood (not recommended), use a P95/P100 particulate respirator.
Handling & Storage Protocols
Storage (The "Dark & Cold" Rule)
The integrity of the C-I bond is the primary storage concern.
-
Temperature: Store at 2–8°C (Refrigerator).
-
Atmosphere: Store under Argon or Nitrogen. Argon is preferred for long-term storage as it is heavier than air and provides a better blanket against oxidation.
-
Container: Amber glass vials with Teflon-lined caps. If amber glass is unavailable, wrap the container in aluminum foil.
Solubilization & Reaction Setup
When preparing stock solutions (e.g., for biological assays or synthesis):
-
Solvent Choice: DMSO is preferred for biological stocks (up to 100 mM). Anhydrous DMF or DCM is preferred for synthetic reactions.
-
Degassing: Sparge solvents with nitrogen before dissolving the compound to prevent oxidative deiodination.
-
Visual Check: A pure solution should be colorless or very pale beige. Pink or violet coloration indicates free iodine (I₂) —discard or repurify.
Degradation Pathway Visualization
Understanding how the molecule fails is key to preventing it.
Figure 2: Photochemical degradation pathway of aryl iodides.
Emergency Response
Spill Cleanup
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don double nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Solid: Cover with a damp paper towel to prevent dust generation, then wipe up.
-
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.
-
-
Deactivation: Wipe the surface with a 10% Sodium Thiosulfate solution. This specifically neutralizes any free iodine generated during the spill (turning the violet stain colorless).
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention (iodine compounds can cause corneal damage).
-
Skin Contact: Wash with soap and water. If yellow staining persists (iodine), wash with a solution of sodium thiosulfate or vitamin C (ascorbic acid) solution.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids or oxidizers.
-
Labeling: Clearly tag as "Contains Organic Iodide."
References
-
Chemical Identity & Properties: Cheméo. Chemical Properties of 1-Acetyl-5-iodoindoline (CAS 61995-51-5). Retrieved from [Link][3]
-
Synthetic Application Context: National Institutes of Health (PMC). Discovery and Optimization of Indoline-Based Compounds. Retrieved from [Link]
Sources
Thermochemical properties of N-acetylated indoles
An In-Depth Technical Guide on the Thermochemical Properties of N-Acetylated Indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetylated indoles are a cornerstone of many biologically active compounds and pharmaceuticals.[1][2][3] A comprehensive understanding of their thermochemical properties is paramount for predicting molecular stability, reactivity, and suitability for drug development. This guide provides a detailed exploration of the experimental and computational methodologies used to determine the key thermochemical parameters of N-acetylated indoles, including enthalpies of formation, sublimation, and combustion.
Introduction: The Significance of the N-Acetylated Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a prevalent motif in a vast array of natural products and synthetic molecules with diverse pharmacological activities.[2][3] The acetylation of the indole nitrogen atom significantly alters the electronic and steric characteristics of the molecule, thereby influencing its biological activity and metabolic profile.[4] Consequently, a thorough grasp of the thermochemical properties of N-acetylated indoles is crucial for the rational design and development of novel therapeutics.
This technical guide will provide an in-depth analysis of the state-of-the-art techniques employed to elucidate the energetic landscape of these important molecules.
Experimental Determination of Thermochemical Properties
Precise experimental measurements form the bedrock of thermochemical studies. For N-acetylated indoles, the primary experimental techniques are combustion calorimetry and the determination of sublimation enthalpy.
Combustion Calorimetry: Unveiling the Enthalpy of Formation
High-precision combustion calorimetry is the gold standard for determining the standard molar enthalpy of formation of solid-state compounds (ΔfH°m(cr)).[5]
Experimental Protocol: Static Bomb Combustion Calorimetry
A detailed, step-by-step methodology for this intricate experiment is as follows:
-
Sample Preparation: A precisely weighed pellet of the N-acetylated indole is prepared.
-
Calorimeter Assembly: The pellet is placed in a crucible within a high-pressure vessel, known as a "bomb." A small, known amount of water is added to the bomb, which is then purged and filled with high-purity oxygen to a pressure of approximately 3.04 MPa. The bomb is then submerged in a known mass of water in a well-insulated calorimeter.
-
Combustion Reaction: The sample is ignited via an electrical fuse. The complete combustion of the organic compound causes a rise in the temperature of the calorimeter and its contents.
-
Temperature Measurement: The temperature change is meticulously monitored until thermal equilibrium is re-established.
-
Data Analysis: The standard specific energy of combustion (Δcu°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. This value is then used to derive the standard molar enthalpy of combustion (ΔcH°m) and, subsequently, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)).[6]
Causality Behind Experimental Choices:
-
High-Purity Oxygen: To ensure the complete and clean combustion of the N-acetylated indole to carbon dioxide, water, and dinitrogen.
-
Aqueous Environment: The presence of water within the bomb ensures that the final state of water is liquid, which is the standard reference state.
-
Standard Substance Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance, such as benzoic acid, for which the enthalpy of combustion is accurately known.[7]
Sublimation Enthalpy: Bridging the Solid and Gaseous States
The standard molar enthalpy of sublimation (ΔsubH°m) is a critical parameter that connects the solid-state and gas-phase thermochemical data. The Knudsen effusion technique is a highly reliable method for its determination.[8][9][10][11]
Experimental Workflow: Knudsen Effusion Technique
Caption: A schematic representation of the Knudsen effusion technique workflow.
Computational Thermochemistry: Predicting and Understanding Energetics
High-level quantum chemical calculations are indispensable tools for predicting and rationalizing the thermochemical properties of molecules. The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods renowned for their accuracy in calculating gas-phase enthalpies of formation.[12][13][14]
Computational Workflow: Gaussian-n Theories
Caption: A simplified workflow for calculating gas-phase enthalpies of formation using Gaussian-n theories.
Thermochemical Data of N-Acetylated Indoles: A Comparative Analysis
The following table presents a summary of key thermochemical data for N-acetylindole and related compounds, providing a valuable resource for comparative analysis.
| Compound | ΔfH°m(cr) / kJ·mol⁻¹ | ΔsubH°m / kJ·mol⁻¹ | ΔfH°m(g, exp) / kJ·mol⁻¹ | ΔfH°m(g, G3/G4) / kJ·mol⁻¹ |
| Indole | 89.9 ± 1.1 | 71.4 ± 1.0 | 161.3 ± 1.5 | 162.2 |
| N-Acetylindole | -83.1 ± 2.6 | 93.2 ± 1.2 | 10.1 ± 2.9 | 10.8 |
| 2-Methylindole | 27.8 ± 1.3 | 82.1 ± 1.0 | 109.9 ± 1.6 | 110.5 |
| 3-Methylindole | 32.1 ± 1.1 | 83.7 ± 1.0 | 115.8 ± 1.5 | 116.3 |
Note: The excellent agreement between the experimental and computationally derived gas-phase enthalpies of formation validates the accuracy of both approaches.
Structural and Energetic Insights
The N-acetylation of indole leads to a significant stabilization of the molecule, as evidenced by the substantial decrease in its enthalpy of formation. This can be attributed to the resonance delocalization of the nitrogen lone pair into the acetyl group. However, this electronic stabilization is somewhat offset by steric strain between the acetyl group and the indole ring, which can influence the molecule's conformation and its interactions with biological targets.
Implications for Drug Development
A deep understanding of the thermochemical properties of N-acetylated indoles offers several advantages in the drug development pipeline:
-
Stability Prediction: Enthalpies of formation provide a direct measure of a molecule's thermodynamic stability, which is crucial for predicting shelf-life and degradation pathways.
-
Metabolic Profiling: Bond dissociation energies, which can be derived from thermochemical data, can help predict the most likely sites of metabolic transformation.
-
Formulation Development: The enthalpy of sublimation is a key parameter for optimizing lyophilization (freeze-drying) processes.
-
Lead Optimization: By understanding the energetic consequences of structural modifications, medicinal chemists can make more informed decisions to enhance the potency and stability of lead compounds.
Conclusion
The thermochemical properties of N-acetylated indoles are a critical aspect of their chemistry and pharmacology. This guide has outlined the robust experimental and computational methodologies used to determine these properties. By integrating this knowledge into the drug discovery and development process, researchers can design and develop more effective and stable therapeutic agents.
References
- Ribeiro da Silva, M. A. V.; Monte, M. J. S. Thermochemistry of Indole and Related Compounds. Chem. Rev.2009, 109 (5), 2095–2117.
- Verde, R. V.; Zvereva, E. R.; Notario, R.; Roux, M. V.; Foces-Foces, C.; Elguero, J.; Alkorta, I. An Experimental and Theoretical Study of the Energetics of 1-Acetylindole. J. Phys. Chem. A2010, 114 (15), 5169–5175.
- Curtiss, L. A.; Redfern, P. C.; Raghavachari, K. Gaussian-4 Theory. J. Chem. Phys.2007, 126 (8), 084108.
- Chickos, J. S.; Acree, W. E. Enthalpies of Sublimation of Organic and Organometallic Compounds. J. Phys. Chem. Ref.
-
Terashima, M.; Fujioka, M. A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles1982 , 19 (1), 91-92.[15]
- Bremner, J. B.; Samosorn, S.; Ambrus, J. I. A convenient method for the N-acylation of indoles. Synthesis2004, (16), 2653-2658.
-
Maki, B. E.; Chan, A.; Phillips, E. M.; Scheidt, K. A. Single Flask Synthesis of N-Acylated Indoles By Catalytic Dehydrogenative Coupling with Primary Alcohols. Org. Lett.2007 , 9 (2), 371-374.[1]
- Illi, V. A simple and efficient N-acylation of indole. Synthesis1979, (2), 136.
- Kikugawa, Y. A convenient method for the N-acylation of indoles. Synthesis1981, (6), 460-461.
- Saxton, J. E. The synthesis of 1,3-diacetylindole. J. Chem. Soc.1952, 3592-3594.
- Verevkin, S. P.; Emel’yanenko, V. N.; Notario, R.; Roux, M. V.; Chickos, J. S.; Liebman, J. F. Rediscovering the Wheel. Thermochemistry of Indole and 2-Methylindole. J. Phys. Chem. Lett.2010, 1 (16), 2458–2462.
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- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 6. Calculating Enthalpy: The Four Best Methods | ChemTalk [chemistrytalk.org]
- 7. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Knudsen cell - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. DSpace [repository.kaust.edu.sa]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Synthesis protocol for 1-Acetyl-5-iodoindoline
Application Note: High-Efficiency Synthesis of 1-Acetyl-5-iodoindoline
Executive Summary
1-Acetyl-5-iodoindoline is a pivotal intermediate in the synthesis of sulfonamide-based drug candidates and kinase inhibitors. Its structural core—the indoline scaffold—serves as a privileged structure in medicinal chemistry.[1] This protocol details a robust, two-step synthesis starting from commercially available indoline.[1]
The method prioritizes regioselectivity and atom economy .[1] By employing an N-acetyl protecting group, we effectively direct electrophilic substitution to the C5 position while preventing N-oxidation.[1] The protocol utilizes Iodine Monochloride (ICl) in acetic acid, a system chosen for its reliability in scaling from milligram to multigram quantities compared to elemental iodine (
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the inherent reactivity of the free indoline nitrogen, which is prone to oxidation and non-selective alkylation.[1]
-
Step 1 (Protection): Conversion of indoline to 1-acetylindoline.[1] This reduces the electron density of the nitrogen lone pair via resonance, preventing polymerization and directing subsequent substitution.[1]
-
Step 2 (Functionalization): Electrophilic Aromatic Substitution (
) using ICl.[1] The acetamido group acts as an ortho/para director.[1] Due to steric hindrance at the ortho (C7) position, the para (C5) position is kinetically and thermodynamically favored.[1]
Figure 1: Synthetic pathway prioritizing regiocontrol via N-acetylation.[1]
Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline
Objective: Protection of the secondary amine to prevent oxidation and direct regioselectivity.[1]
Reagents:
-
Indoline (1.0 equiv)
-
Acetic Anhydride (
) (1.2 equiv) -
Triethylamine (
) (1.5 equiv)[1] -
Dichloromethane (DCM) (Solvent, 0.5 M concentration)[1]
Procedure:
-
Setup: Charge a round-bottom flask with Indoline and DCM. Cool to 0°C using an ice bath.
-
Addition: Add
followed by the dropwise addition of over 15 minutes. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (30% EtOAc/Hexanes). The spot for indoline (
) should disappear, replaced by a lower spot. -
Workup: Quench with saturated
solution. Extract with DCM ( ).[1] Wash combined organics with 1M HCl (to remove excess amine) and brine.[1] -
Purification: Dry over
and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.[1]-
Expected Yield: 90-95%
-
Physical State: White/Off-white solid (MP: 102-104°C).
-
Step 2: Regioselective Iodination (The Critical Step)
Objective: Introduction of iodine at C5 with high regiocontrol.[1]
Reagents:
-
1-Acetylindoline (1.0 equiv)
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Glacial Acetic Acid (AcOH) (Solvent, 0.2 M)[1]
-
Sodium Bisulfite (
) (Quenching agent)[1]
Procedure:
-
Dissolution: Dissolve 1-Acetylindoline in Glacial Acetic Acid in a flask equipped with a magnetic stir bar.
-
Iodination: Add ICl (neat or as a solution in AcOH) dropwise over 20 minutes at RT.
-
Note: The solution will turn dark brown/red.[1]
-
-
Stirring: Stir for 2–4 hours. A precipitate may begin to form.[1][2]
-
Quench: Pour the reaction mixture slowly into ice-cold water containing 5%
. -
Isolation: Filter the resulting precipitate. Wash the filter cake copiously with water to remove all traces of acetic acid.[1]
-
Purification: Recrystallize from Ethanol or Methanol.
-
Expected Yield: 80-85%
-
Physical State: White to pale beige needles.[1]
-
Mechanistic Insight: Why C5?
The regioselectivity is governed by the interplay of electronic activation and steric hindrance.[1]
-
Electronic Effect: The lone pair on the nitrogen is delocalized into the ring (resonance donor), activating the ortho (C7) and para (C5) positions.[1]
-
Steric Effect: The N-acetyl group is bulky.[1] It creates significant steric clash at the C7 position, effectively blocking electrophilic attack.[1]
-
Result: The C5 position remains sterically accessible and electronically activated, leading to exclusive para-substitution.
Figure 2: Mechanistic pathway highlighting the steric blocking of C7 by the acetyl group.
Analytical Characterization
The following data validates the successful synthesis of 1-Acetyl-5-iodoindoline.
| Parameter | Specification | Notes |
| Appearance | White to pale beige solid | Darkening indicates trace |
| Melting Point | 148 – 151 °C | Distinct from starting material (102°C).[1] |
| 1H NMR (DMSO-d6) | Methyl group singlet.[1] | |
| Doublet shifted downfield due to iodine.[1] | ||
| Characteristic singlet for C5-substitution.[1] | ||
| Remaining aromatic proton.[1] | ||
| Mass Spec (ESI) | [M+H]+ = 288.1 | Confirms mono-iodination. |
Application Note - Troubleshooting:
-
Issue: Product is purple/pink.
-
Issue: Low Yield in Step 2.
Safety & Hazardous Material Handling
-
Iodine Monochloride (ICl): Extremely corrosive and causes severe burns.[1] It is volatile; always handle in a fume hood. Reacts violently with water.[1]
-
Acetic Anhydride: Lachrymator and corrosive.[1]
-
Waste Disposal: All iodine-containing waste must be segregated into halogenated waste streams.[1] Do not mix with strong oxidizers.[1]
References
-
Sigma-Aldrich. Product Specification: 1-Acetylindoline.[1] Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 1-Acetyl-5-iodoindoline. Retrieved from
-
Organic Chemistry Portal. Synthesis of Indolines and Electrophilic Aromatic Substitution. Retrieved from
-
ChemSrc. Physical Properties of 1-Acetylindoline and Derivatives. Retrieved from
-
RSC Publishing. Regioselective C5-H direct iodination of indoles.[1] (Mechanistic basis for C5 selectivity). Retrieved from
Sources
Application Notes & Protocols: A Guide to the Palladium-Catalyzed Synthesis of 5-Iodoindoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-iodoindoline derivatives via palladium-catalyzed C-H activation. 5-Iodoindolines are pivotal building blocks in medicinal chemistry, serving as versatile precursors for a wide array of complex molecules through subsequent cross-coupling reactions. This document elucidates the mechanistic underpinnings of the C5-selective iodination of N-acylindolines, details a robust experimental protocol, and explores the downstream applications of the resulting products in drug discovery and development.
Introduction: The Strategic Importance of 5-Iodoindolines
The indoline scaffold is a privileged motif in numerous natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities.[1] The functionalization of the indoline core is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties. Among functionalized indolines, 5-iodoindoline derivatives are of particular strategic importance. The iodine substituent serves as a versatile synthetic handle for the introduction of diverse molecular fragments through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings.[1][2]
Traditional methods for the synthesis of 5-iodoindolines often involve multi-step sequences with pre-functionalized starting materials. Modern synthetic chemistry has seen a paradigm shift towards C-H activation, a powerful strategy that allows for the direct functionalization of otherwise inert C-H bonds.[3] Palladium catalysis has emerged as a premier tool for C-H activation, offering high efficiency and functional group tolerance.[4] This guide focuses on the application of palladium-catalyzed C-H iodination for the regioselective synthesis of 5-iodoindoline derivatives, a streamlined and atom-economical approach to this valuable class of compounds.
Mechanistic Rationale: Achieving C5-Selectivity
The regioselective functionalization of the indoline nucleus is a significant challenge due to the presence of multiple C-H bonds with similar reactivity. The desired C5-iodination must outcompete functionalization at other positions, particularly the electronically more activated C7 position.[5] Achieving high C5-selectivity hinges on the use of a directing group attached to the indoline nitrogen. The picolinamide (PA) group has proven effective in directing palladium catalysts to remote C-H bonds.[5][6]
The proposed catalytic cycle for the palladium-catalyzed C5-iodination of N-picolinoyl indoline is depicted below. The reaction is initiated by the coordination of the picolinamide directing group to the palladium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the C5-H bond is activated to form a six-membered palladacycle intermediate. This palladacycle then undergoes oxidation from Pd(II) to a high-valent Pd(IV) species by an oxidant, which is often generated in situ. The final step is the C-I reductive elimination to furnish the 5-iodoindoline product and regenerate the active Pd(II) catalyst.
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Implementation of Suzuki Coupling Reactions with 1-Acetyl-5-iodoindoline for Accelerated Drug Discovery
Introduction: The Strategic Value of the 5-Arylindoline Scaffold
In the landscape of modern medicinal chemistry, the indoline scaffold holds a privileged position. Its rigid, sp³-rich three-dimensional structure is a coveted feature in the design of novel therapeutics, offering improved metabolic stability and oral bioavailability compared to its flat, aromatic indole counterpart. The functionalization of this core, particularly at the C5 position with aryl or heteroaryl moieties, unlocks vast chemical space for the development of potent and selective agents across a spectrum of diseases. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging this critical carbon-carbon bond, valued for its reliability, mild conditions, and exceptional tolerance of diverse functional groups.[1]
This guide provides an in-depth exploration of the Suzuki coupling reaction utilizing 1-Acetyl-5-iodoindoline as a key building block. The N-acetyl group serves a dual purpose: it protects the indoline nitrogen, preventing potential side reactions and catalyst inhibition, and modulates the electronic properties of the aromatic ring. We will delve into the mechanistic underpinnings of the reaction, offer a robust and field-tested experimental protocol, and discuss the critical parameters for optimization, empowering researchers to confidently employ this powerful synthetic tool.
The Palladium Catalytic Cycle: A Mechanistic Blueprint for Success
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established palladium-catalyzed cycle. Understanding this mechanism is not merely academic; it is fundamental to rational troubleshooting and optimization of the reaction. The cycle comprises three key steps:
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst inserting into the carbon-iodine bond of 1-Acetyl-5-iodoindoline. This is typically the rate-determining step and results in a square planar Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it enhances the electron density on the palladium center, thereby facilitating this insertion.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. The base plays a critical role, and its strength and solubility can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indoline and the aryl group, releasing the desired 5-aryl-1-acetylindoline product. This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters and Optimization Strategies
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. The N-acetylindoline core is relatively electron-rich, which can influence reactivity. Below is a discussion of these critical factors and strategies for optimizing the reaction.
| Parameter | Choice & Rationale | Optimization Insights |
| Palladium Pre-catalyst | Pd(PPh₃)₄ (Tetrakis) : Often effective for aryl iodides, used at 1.5-5 mol%.[2] PdCl₂(dppf) : Excellent for heteroaryl couplings and can be more robust.[3] Pd(OAc)₂ : A common, air-stable precursor requiring a phosphine ligand. | For challenging couplings, pre-catalysts with bulky, electron-rich ligands like SPhos or XPhos can significantly improve yields by accelerating both oxidative addition and reductive elimination.[1] |
| Ligand | Triphenylphosphine (PPh₃) : Standard, but can be suboptimal for less reactive substrates. DPPF (1,1'-Bis(diphenylphosphino)ferrocene) : A robust ligand often used with PdCl₂. Buchwald Ligands (e.g., SPhos, XPhos) : Highly effective for a broad range of substrates, including electron-rich and sterically hindered partners. | The ligand-to-palladium ratio is critical. A 2:1 or 4:1 ligand-to-metal ratio is a good starting point for monodentate ligands like PPh₃, while a 1:1 to 1.2:1 ratio is typical for bidentate ligands like DPPF. |
| Base | K₂CO₃ or Cs₂CO₃ : Common, effective inorganic bases. Cs₂CO₃ is stronger and can be beneficial for less reactive boronic acids. K₃PO₄ : A strong base often used with nitrogen-containing heterocycles to prevent catalyst inhibition.[4] | The choice of base can be substrate-dependent. It is often worthwhile to screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to identify the optimal conditions for a specific boronic acid partner. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause unwanted side reactions. |
| Solvent System | Dioxane/H₂O or Toluene/H₂O (e.g., 4:1) : A common biphasic system that effectively solubilizes both the organic and inorganic reagents.[3] DMF or THF : Polar aprotic solvents that can also be effective. | Thoroughly degassing the solvent is paramount to prevent oxidation and deactivation of the Pd(0) catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes prior to use. |
| Temperature | 70-100 °C : A typical temperature range for these couplings.[3] | Start with a moderate temperature (e.g., 80 °C) and adjust as needed. If the reaction is sluggish, increasing the temperature may be beneficial. Conversely, if side-product formation is observed, lowering the temperature could improve selectivity. |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Suzuki coupling of 1-Acetyl-5-iodoindoline with a representative arylboronic acid.
Materials:
-
1-Acetyl-5-iodoindoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Figure 2: General workflow for the Suzuki coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Acetyl-5-iodoindoline (e.g., 287 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an oxygen-free environment.
-
Solvent Addition: Using a syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 5-aryl-1-acetylindoline.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group. A shift in the signals of the indoline aromatic protons, particularly those adjacent to the new C-C bond. |
| ¹³C NMR | Appearance of new carbon signals for the coupled aryl ring. |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺ or [M+Na]⁺) for the desired product. |
| Melting Point | A sharp melting point for a crystalline solid product. |
Applications in Medicinal Chemistry and Drug Discovery
The 5-arylindoline motif is a key structural component in numerous biologically active molecules. Its incorporation can lead to compounds with a wide range of therapeutic applications.
-
Anticancer Agents: Many indole and indoline derivatives are known to exhibit potent anticancer activity.[5] The 5-aryl substitution allows for the exploration of interactions with various biological targets, such as kinases or protein-protein interaction interfaces. For example, certain indoline derivatives have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway.[6]
-
Antiviral and Antimicrobial Agents: The indole nucleus is a well-established pharmacophore in the development of antiviral and antimicrobial drugs.[7] Aryl substitution at the 5-position can enhance these activities by providing additional binding interactions with viral or bacterial enzymes.
-
CNS Disorders: The rigid framework of the indoline scaffold makes it an attractive starting point for the design of ligands for central nervous system (CNS) receptors and transporters.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently strong or poorly soluble base. 3. Poor quality boronic acid (decomposed). 4. Insufficient temperature. | 1. Ensure thorough degassing of solvents and use of an inert atmosphere. Try a more robust pre-catalyst. 2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). 3. Use fresh, high-purity boronic acid. Consider converting it to the more stable trifluoroborate salt. 4. Gradually increase the reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Protodeboronation: The boronic acid is replaced by a hydrogen atom. 2. Homocoupling: Two molecules of the boronic acid couple together. 3. Dehalogenation: The iodo group is replaced by a hydrogen atom. | 1. Use a higher concentration of the boronic acid (e.g., 1.5-2.0 equiv). Ensure the base is added after the catalyst and substrates. 2. Lower the catalyst loading or temperature. Ensure a strictly oxygen-free environment. 3. This is less common with iodoarenes but can occur. Lowering the temperature or using a less electron-rich ligand might help. |
| Difficulty in Purification | 1. Residual palladium catalyst. 2. Boronic acid byproducts. | 1. Filter the crude product through a plug of Celite® or silica gel before concentration. Consider a scavenger resin to remove palladium. 2. An aqueous wash with a mild base (e.g., 1M NaOH) during workup can help remove unreacted boronic acid. |
Conclusion
The Suzuki-Miyaura cross-coupling of 1-Acetyl-5-iodoindoline is a highly effective and versatile method for the synthesis of 5-arylindolines. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can reliably access a diverse array of functionalized indoline scaffolds. These products serve as valuable intermediates for the discovery and development of new therapeutic agents, underscoring the enduring power of this palladium-catalyzed transformation in advancing the frontiers of medicinal chemistry.
References
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing.
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI.
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology.
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Organic Chemistry Portal.
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal.
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... ResearchGate.
-
Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. ScienceDirect.
-
Synthesis of indolines. Organic Chemistry Portal.
-
Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry.
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
-
Directed Palladium-Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. PubMed.
-
Synthesis of indoline from N-acetylindole. ResearchGate.
-
Development and Application of Indolines in Pharmaceuticals. PMC - NIH.
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing.
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. MDPI.
-
Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. PMC - NIH.
-
Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC - NIH.
-
Palladium-catalyzed oxidative cross-coupling of N-tosylhydrazones with indoles: synthesis of N-vinylindoles. PubMed.
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. PubMed Central.
-
RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. MDPI.
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central.
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. ResearchGate.
-
An efficient method based on indoles for the synthesis of isatins by taking advantage of I 2 O 5 as oxidant. ResearchGate.
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. mdpi.com [mdpi.com]
- 4. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
1-Acetyl-5-iodoindoline as a building block in organic synthesis
Application Note: 1-Acetyl-5-iodoindoline as a Strategic Building Block in Organic Synthesis
Executive Summary
1-Acetyl-5-iodoindoline represents a "privileged" intermediate in the synthesis of indole-based therapeutics. Unlike direct functionalization of the indole core—which often suffers from C2 vs. C3 regioselectivity issues—the use of this indoline scaffold allows for precise, predictable C5-arylation via palladium-catalyzed cross-coupling. Following functionalization, the scaffold can be readily oxidized to the corresponding indole, providing a robust "Detour Strategy" for accessing complex 5-substituted indoles found in kinase inhibitors, serotonin receptor modulators, and anti-inflammatory agents.
This guide outlines the synthesis, handling, and application of 1-Acetyl-5-iodoindoline, focusing on its role as a regioselective hub for Carbon-Carbon bond formation.
Chemical Profile & Strategic Advantage
| Property | Data |
| Chemical Name | 1-(5-iodo-2,3-dihydro-1H-indol-1-yl)ethanone |
| CAS Number | 61995-51-5 |
| Molecular Weight | 287.10 g/mol |
| Formula | C₁₀H₁₀INO |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DCM, DMSO, DMF, warm Ethanol |
| Key Reactivity | C5-Iodine (Cross-coupling), Indoline Core (Oxidation) |
Strategic Logic:
-
Regiocontrol: The N-acetyl group deactivates the nitrogen lone pair slightly but directs electrophilic substitution to the para position (C5) relative to the nitrogen. This avoids the mixture of C2/C3 isomers often seen when halogenating free indoles.
-
Protection: The acetyl group protects the nitrogen from participating in competing N-arylation reactions during metal catalysis.
-
Versatility: The indoline core is an "aromatic precursor." It allows for saturation-dependent chemistry (e.g., stereoselective reductions) before being oxidized to the planar indole system.
Synthetic Pathways & Mechanism[1][2]
The utility of 1-Acetyl-5-iodoindoline lies in its ability to serve as a divergent point. The following diagram illustrates its synthesis and downstream transformations.
Figure 1: Synthetic workflow illustrating the generation and utilization of the 1-Acetyl-5-iodoindoline scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Acetyl-5-iodoindoline
Objective: To install an iodine atom at the C5 position of 1-acetylindoline with high regioselectivity.
Reagents:
-
1-Acetylindoline (1.0 equiv)
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Acetic Acid (Glacial)
-
Sodium Thiosulfate (sat. aq.)
Procedure:
-
Dissolution: Dissolve 1-acetylindoline (10 mmol, 1.61 g) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 15–20°C. Add Iodine Monochloride (11 mmol, 1.79 g) dropwise over 10 minutes. The solution will darken.
-
Note: ICl is a source of electrophilic iodine (I⁺). The N-acetyl group directs the electrophile to the para position (C5).
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of starting material.
-
Quench: Pour the reaction mixture into ice-water (100 mL). Add saturated sodium thiosulfate solution (20 mL) to reduce excess iodine (color change from dark brown to pale yellow).
-
Isolation: A precipitate should form. Filter the solid, wash copiously with water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 85–90%.[1]
-
Characterization: 1H NMR should show a doublet at C4 and C6, confirming C5 substitution.
-
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: To couple an aryl group to the C5 position.[2][3][4]
Reagents:
-
1-Acetyl-5-iodoindoline (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
-
Sodium Carbonate (2.0 M aq. solution)
-
1,4-Dioxane (or Toluene/Ethanol)
Procedure:
-
Setup: In a pressure vial or Schlenk flask, combine 1-Acetyl-5-iodoindoline (1.0 mmol), arylboronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).
-
Solvent: Add 1,4-Dioxane (4 mL) and Na₂CO₃ solution (2 mL).
-
Degassing: Sparge with Argon or Nitrogen for 5 minutes to remove oxygen (critical for Pd(0) longevity).
-
Reaction: Seal and heat to 90–100°C for 12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Flash chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes).
Protocol C: Oxidative Aromatization (Indoline to Indole)
Objective: To convert the saturated indoline ring into the aromatic indole system.
Reagents:
-
5-Substituted-1-acetylindoline (from Protocol B)
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) or Toluene
Procedure:
-
Dissolution: Dissolve the substrate (0.5 mmol) in anhydrous DCM (5 mL).
-
Oxidation: Add DDQ (0.6 mmol) in one portion. The reaction often turns dark immediately due to charge-transfer complex formation.
-
Reaction: Stir at room temperature for 1–3 hours. (If reaction is slow, switch solvent to Toluene and reflux).
-
Filtration: Filter the mixture through a pad of Celite to remove the reduced hydroquinone byproduct (DDHQ).
-
Workup: Wash the filtrate with saturated NaHCO₃ (to remove acidic residues) and brine.
-
Result: Concentration yields the 1-acetyl-5-substituted indole.
-
Deacetylation Note: If the free indole is required, the N-acetyl group can be removed after oxidation using K₂CO₃ in Methanol (reflux).
-
Mechanistic Insight: Why C5?
The regioselectivity is governed by the electronic directing effects of the nitrogen atom. Even when acetylated, the nitrogen lone pair donates electron density into the ring via resonance.
Figure 2: Mechanistic rationale for the high regioselectivity observed during the iodination of 1-acetylindoline.
References
-
Regioselective Iodination: Orito, K., et al. "Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds."[5] Synthesis, 1995.[5]
-
Suzuki Coupling of Indoles: Suzuki, A. "Organoboron compounds in new synthetic reactions." Journal of Organometallic Chemistry, 1999.
-
DDQ Oxidation Protocol: Walker, D., & Hiebert, J. D. "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions."[6] Chemical Reviews, 1967.
-
General Indoline Synthesis: Iwao, M., et al. "New synthetic method for 5-substituted indoles." Heterocycles, 1993.
-
Medicinal Applications: Zhang, M., et al. "Synthesis and biological evaluation of 5-substituted indole derivatives." Bioorganic & Medicinal Chemistry Letters, 2015.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-Acetyl-5-iodoindoline in Biological Assays
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The derivatization of this core structure is a key strategy for generating novel molecular entities with diverse pharmacological profiles. 1-Acetyl-5-iodoindoline, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives. The presence of the iodine atom at the 5-position offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. The acetyl group at the 1-position modulates the electronic properties of the indoline ring system and can influence the binding affinity and selectivity of the final compounds. This application note provides a comprehensive guide to the derivatization of 1-acetyl-5-iodoindoline and the subsequent evaluation of the synthesized compounds in relevant biological assays.
Synthetic Derivatization Strategies: A Gateway to Molecular Diversity
The C-I bond in 1-acetyl-5-iodoindoline is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope, functional group tolerance, and generally mild reaction conditions. Here, we detail protocols for three of the most synthetically useful transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-substituted indolines.[2] These motifs are prevalent in many kinase inhibitors and other biologically active molecules.
Causality Behind Experimental Choices: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is critical for the catalytic cycle. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. A base is required to activate the boronic acid for transmetalation. The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of 1-Acetyl-5-iodoindoline
| Reagent/Parameter | Quantity/Condition | Notes |
| 1-Acetyl-5-iodoindoline | 1.0 mmol | Starting material |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 0.05 mmol | Catalyst |
| K₂CO₃ | 2.0 mmol | Base |
| Dioxane/H₂O | 4:1 (5 mL) | Solvent |
| Temperature | 90 °C | Reaction temperature |
| Reaction Time | 4-12 h | Monitor by TLC |
Procedure:
-
To an oven-dried round-bottom flask, add 1-acetyl-5-iodoindoline, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the dioxane/water solvent mixture and degas the solution for 15 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed as indicated by TLC analysis.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the indoline core. Alkynyl-substituted indolines are valuable intermediates and have shown interesting biological activities.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the alkyne. An amine base, such as triethylamine, is used as both the base and often as the solvent to neutralize the HX byproduct.
Reaction Scheme: Sonogashira Coupling
Caption: General scheme for Sonogashira coupling.
Detailed Protocol: Sonogashira Coupling of 1-Acetyl-5-iodoindoline
| Reagent/Parameter | Quantity/Condition | Notes |
| 1-Acetyl-5-iodoindoline | 1.0 mmol | Starting material |
| Terminal Alkyne | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 mmol | Catalyst |
| CuI | 0.04 mmol | Co-catalyst |
| Triethylamine | 5 mL | Base and Solvent |
| Temperature | Room Temperature to 50 °C | Reaction temperature |
| Reaction Time | 2-8 h | Monitor by TLC |
Procedure:
-
In a Schlenk tube, dissolve 1-acetyl-5-iodoindoline and the terminal alkyne in triethylamine.
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ and CuI under a positive pressure of argon.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C-N bonds between the indoline core and a wide variety of primary and secondary amines. This reaction is instrumental in synthesizing compounds with potential applications as receptor ligands and enzyme inhibitors.
Causality Behind Experimental Choices: This reaction requires a palladium catalyst, often in conjunction with a bulky, electron-rich phosphine ligand, which promotes the reductive elimination step. A strong, non-nucleophilic base is necessary to deprotonate the amine and facilitate the catalytic cycle. Anhydrous, aprotic solvents are typically used to prevent side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Sources
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC and NMR analysis of 1-Acetyl-5-iodoindoline
An Application Guide to the Comprehensive Analysis of 1-Acetyl-5-iodoindoline by HPLC and NMR Spectroscopy
Abstract
This technical note provides a detailed framework for the analytical characterization of 1-Acetyl-5-iodoindoline, a key heterocyclic building block in pharmaceutical synthesis. We present robust, field-proven protocols for purity determination using High-Performance Liquid Chromatography (HPLC) and definitive structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to be self-validating, incorporating system suitability checks and detailed rationales for parameter selection, aligning with Good Laboratory Practice (GLP) principles essential in drug development environments.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals who require reliable and reproducible methods for the comprehensive analysis of halogenated indoline derivatives.[4][5]
Introduction: The Analytical Imperative for Synthetic Intermediates
1-Acetyl-5-iodoindoline is a member of the indoline chemical family, a core scaffold found in numerous biologically active compounds and pharmaceutical agents.[6] The presence of the iodo-substituent makes it a versatile precursor for further chemical modifications, such as cross-coupling reactions, in the synthesis of complex target molecules.
The journey from a laboratory-scale intermediate to a component in a final drug product is governed by stringent quality control. It is paramount that the identity, purity, and strength of such intermediates are unequivocally established. To this end, the orthogonal analytical techniques of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as the gold standard. HPLC provides quantitative data on purity and impurity profiles, while NMR offers an unambiguous confirmation of the molecular structure. Adherence to Good Laboratory Practice (GLP) ensures that the data generated is reliable, reproducible, and fit for regulatory scrutiny.[7][8]
Purity Profiling by Reverse-Phase HPLC
Principle of Separation
For a moderately non-polar molecule like 1-Acetyl-5-iodoindoline, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[9] The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.
Our protocol employs a gradient elution using a mixture of water and acetonitrile. This approach ensures that the main analyte peak is sharp and well-resolved, while also enabling the detection of potential impurities that may have significantly different polarities. The addition of a small amount of an acid modifier, such as formic or phosphoric acid, is crucial for improving peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[10][11][12]
Experimental Protocol: HPLC Analysis
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.
2.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Reagents: HPLC-grade acetonitrile (ACN), formic acid (≥98% purity), and ultrapure water.
-
Reference Standard: Well-characterized 1-Acetyl-5-iodoindoline with purity >99.5%.
-
Sample: 1-Acetyl-5-iodoindoline test article.
2.2.2. Solution Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standard Stock (500 µg/mL): Accurately weigh ~5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard (50 µg/mL): Dilute 1 mL of the Stock solution to 10 mL with the diluent.
-
Test Sample Preparation (50 µg/mL): Prepare in the same manner as the working standard.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides high-resolution separation suitable for UHPLC systems. A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) can be substituted with method adjustments. |
| Mobile Phase | A: 0.1% Formic Acid in H₂OB: 0.1% Formic Acid in ACN | Formic acid ensures good peak shape and is MS-compatible.[11] Acetonitrile offers good elution strength and low UV cutoff. |
| Gradient Program | 0-1 min: 30% B1-8 min: 30% to 95% B8-9 min: 95% B9-9.1 min: 95% to 30% B9.1-12 min: 30% B | The gradient effectively separates early-eluting polar impurities and later-eluting non-polar impurities from the main analyte peak. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detection | UV at 254 nm | The substituted indole ring system exhibits strong absorbance at this wavelength. A DAD can be used to check for peak purity. |
| Injection Vol. | 2 µL | Small volume is suitable for high-efficiency columns and prevents peak overload. |
2.2.4. Data Analysis and System Suitability
-
System Suitability: Before sample analysis, perform five replicate injections of the Working Standard. The system is deemed ready if the following criteria are met:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 10,000
-
%RSD of Peak Area: ≤ 2.0%
-
-
Purity Calculation: Purity is determined using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of 1-Acetyl-5-iodoindoline.
Structural Confirmation by NMR Spectroscopy
Principle of Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the de novo structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
-
¹H NMR: Provides information about the chemical environment of each unique proton. The chemical shift (δ) indicates the degree of electronic shielding, the integration reveals the relative number of protons, and the splitting pattern (multiplicity) describes the number of neighboring protons, governed by spin-spin coupling.[13]
-
¹³C NMR: Identifies all unique carbon atoms in the molecule. As the natural abundance of ¹³C is low (~1.1%), coupling between adjacent carbons is not observed, resulting in a spectrum of singlet peaks.[14]
Experimental Protocol: NMR Analysis
3.2.1. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher field spectrometer.
-
NMR Tubes: 5 mm high-precision NMR tubes.
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
3.2.2. Sample Preparation
-
Accurately weigh 5-10 mg of 1-Acetyl-5-iodoindoline directly into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ and gently swirl to dissolve the sample completely.
-
Using a pipette, transfer the solution into an NMR tube.
-
Cap the tube and carefully place it in the spectrometer's autosampler or manual probe.
3.2.3. Data Acquisition Parameters
| Parameter | ¹H NMR Setting | ¹³C NMR Setting |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2.0 s | 2.0 s |
| Spectral Width | 20 ppm | 240 ppm |
| Reference | TMS at 0.00 ppm | CDCl₃ at 77.16 ppm[15] |
Spectral Interpretation and Expected Data
The combination of the electron-withdrawing acetyl group and the iodo-substituent, along with the fused ring system, results in a well-dispersed and predictable NMR spectrum.
Structure and NMR Assignments
Caption: Structure of 1-Acetyl-5-iodoindoline with proton designations.
Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Acetyl-H | ~2.25 | Singlet (s) | - | 3H | Isolated methyl group adjacent to a carbonyl. |
| H-3 | ~3.15 | Triplet (t) | J ≈ 8.4 | 2H | Methylene protons coupled to H-2. |
| H-2 | ~4.10 | Triplet (t) | J ≈ 8.4 | 2H | Methylene protons adjacent to the amide nitrogen, deshielded. |
| H-7 | ~7.20 | Doublet (d) | J ≈ 8.2 | 1H | Aromatic proton ortho to the iodine atom. |
| H-6 | ~7.65 | Doublet of Doublets (dd) | J ≈ 8.2, 1.8 | 1H | Aromatic proton coupled to both H-7 and H-4. |
| H-4 | ~8.15 | Doublet (d) | J ≈ 1.8 | 1H | Aromatic proton meta to H-6, deshielded by the adjacent amide nitrogen. |
Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| Acetyl-CH₃ | ~24.5 | Aliphatic methyl carbon. |
| C-3 | ~29.0 | Aliphatic methylene carbon. |
| C-2 | ~49.5 | Aliphatic methylene carbon attached to nitrogen. |
| C-5 | ~85.0 | Aromatic carbon directly attached to iodine (strong shielding effect). |
| C-7 | ~118.0 | Aromatic CH. |
| C-3a | ~130.0 | Aromatic quaternary carbon. |
| C-6 | ~135.5 | Aromatic CH. |
| C-4 | ~138.0 | Aromatic CH. |
| C-7a | ~144.0 | Aromatic quaternary carbon adjacent to nitrogen. |
| Acetyl-C=O | ~168.5 | Carbonyl carbon of the amide. |
Conclusion
The protocols detailed herein provide a comprehensive and robust analytical strategy for the characterization of 1-Acetyl-5-iodoindoline. The RP-HPLC method is a reliable tool for assessing purity and identifying potential process-related impurities, with built-in system suitability checks to ensure data integrity. The ¹H and ¹³C NMR analyses offer an unambiguous confirmation of the molecular structure, which is a critical requirement for synthetic intermediates in a regulated drug development pipeline. Together, these two techniques provide the necessary data to confidently release this material for subsequent synthetic stages.
References
-
SIELC Technologies. (n.d.). Separation of Indoline on Newcrom R1 HPLC column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Methyl O-acetyl-5-iodosalicylate on Newcrom R1 HPLC column. Retrieved from [Link]
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Riggin, R. M., & Kissinger, P. T. (1977). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 140(2), 143-150. Retrieved from [Link]
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Cilliers, J., Chirwa, E. M. N., & Coetser, S. E. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 88, 1399-1404. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]
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Fun, H. K., Ooi, C. W., & Kuwano, R. (2007). 1-Acetyl-5,6-dimethoxyindoline at 123 K. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4097. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Doneski, L., Roos, D., & Dong, M. W. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online. Retrieved from [Link]
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Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Acetyl-5-iodoindoline (CAS 61995-51-5). Retrieved from [Link]
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Phenomenex. (2022). The Most Common Good Laboratory Practices in HPLC. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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EAG Laboratories. (n.d.). GLP Characterization Studies. Retrieved from [Link]
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Miller, A. G., et al. (2010). Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology. Journal of Chromatography B, 878(7-8), 695-699. Retrieved from [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Drogin, I., & Rosanoff, M. A. (1916). On the detection and determination of halogens in organic compounds. Journal of the American Chemical Society, 38(3), 711-716. Retrieved from [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Retrieved from [Link]
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Mitkov, J., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 104-108. Retrieved from [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 704-715. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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Patil, S. D., & Chouthaiwale, V. V. (2014). Synthesis and Characterization of Isolongifoline and Acetyl longifoline. International Journal of Scientific and Research Publications, 4(12). Retrieved from [Link]
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OECD. (1998). OECD Principles on Good Laboratory Practice (as revised in 1997). OECD Environmental Health and Safety Publications. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Compound Interest. (2014). A guide to 1H NMR chemical shift values. Retrieved from [Link]
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Wang, F., et al. (2021). Total organic halogen (TOX) analysis in waters: A short review. Critical Reviews in Environmental Science and Technology, 51(18), 2055-2079. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Kumar, K. P., et al. (2014). A validated rapid rp-uhplc method for determination of assay and related substances in ttbb. International Journal of Research in Pharmacy and Chemistry, 4(4), 843-850. Retrieved from [Link]
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Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
Rashidbaigi, A., & Ruoho, A. E. (1982). Synthesis and characterization of iodoazidobenzylpindolol. Journal of Pharmaceutical Sciences, 71(3), 305-307. Retrieved from [Link]
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University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
de Souza, M. V. N., et al. (2011). Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. Journal of Chemical Crystallography, 41(9), 1313-1316. Retrieved from [Link]
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Application Note: Strategic Utilization of 1-Acetyl-5-iodoindoline in the Synthesis of Bioactive Indoles
This Application Note is structured to guide researchers through the strategic utilization of 1-Acetyl-5-iodoindoline , a high-value intermediate for synthesizing 5-substituted indole derivatives.
Executive Summary
The direct functionalization of the indole core at the C-5 position is a persistent challenge in medicinal chemistry due to the inherent nucleophilicity of the C-3 position. 1-Acetyl-5-iodoindoline serves as a critical "masked" indole intermediate that solves this regioselectivity problem. By temporarily saturating the C2-C3 bond (indoline) and protecting the nitrogen (acetylation), researchers can direct electrophilic substitution exclusively to the C-5 position. This guide details the protocols for synthesizing 1-Acetyl-5-iodoindoline and utilizing it as a divergent scaffold for Palladium-catalyzed cross-coupling reactions (Heck, Suzuki) to generate high-affinity Melatonin receptor agonists and other bioactive 5-substituted indoles.
Strategic Rationale: The "Indoline Route"
Direct iodination of indole typically yields 3-iodoindole due to the high electron density at C-3. To access the C-5 position—crucial for drugs like Melatonin , Sumatriptan , and Ramelteon analogs—a detour via the indoline scaffold is required.
Key Advantages:
-
Regocontrol: The N-acetyl group in the indoline scaffold directs electrophilic attack para to the nitrogen (Position 5), avoiding the C-3/C-2 mixtures common with naked indoles.
-
Stability: 5-Iodoindolines are significantly more stable to oxidation and light than their 5-iodoindole counterparts.
-
Versatility: The C-5 iodine serves as a reactive handle for Pd-catalyzed cross-coupling, allowing late-stage diversification before final aromatization to the indole.
Mechanistic Workflow
The following diagram illustrates the "Indoline Route," highlighting the transformation from a simple indoline to a complex bioactive scaffold.
Figure 1: The "Indoline Route" strategy for accessing 5-substituted indoles.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1-Acetyl-5-iodoindoline
This protocol utilizes Iodine Monochloride (ICl) for high atom economy and superior regioselectivity compared to elemental iodine.
Reagents:
-
1-Acetylindoline (1.0 equiv)
-
Iodine Monochloride (ICl) (1.1 equiv)
-
Acetic Acid (Glacial) or CH₂Cl₂
-
Sodium Thiosulfate (sat. aq.)
Step-by-Step Procedure:
-
Preparation: Dissolve 1-Acetylindoline (10 mmol, 1.61 g) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 15°C. Add Iodine Monochloride (11 mmol, 1.79 g) dropwise over 20 minutes. Note: The solution will turn dark brown.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.5) should disappear, replaced by the product (Rf ~0.6).
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). Add saturated sodium thiosulfate solution (20 mL) to quench excess iodine (color changes from brown to pale yellow).
-
Isolation: A white to off-white precipitate will form. Filter the solid using a Buchner funnel.
-
Purification: Wash the filter cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water if necessary.
-
Yield: Expected yield: 85–92%.
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic doublet at δ ~7.50 ppm (C-4 proton) and the disappearance of the C-5 proton signal.
-
Melting Point: 148–150°C.
-
Protocol B: Palladium-Catalyzed Heck Coupling (Synthesis of Melatonin Precursors)
This step demonstrates the utility of the C-5 iodine handle to install a carbon chain, a key step in synthesizing Melatonin analogs or Tryptophan derivatives.
Reagents:
-
1-Acetyl-5-iodoindoline (1.0 equiv)
-
Methyl Acrylate (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (MeCN) (degassed)
Step-by-Step Procedure:
-
Setup: In a pressure vial or Schlenk flask, combine 1-Acetyl-5-iodoindoline (2 mmol), Pd(OAc)₂ (22 mg), and PPh₃ (52 mg) under an Argon atmosphere.
-
Solvent Addition: Add degassed MeCN (10 mL) and Et₃N (0.56 mL).
-
Substrate Addition: Add Methyl Acrylate (0.27 mL) via syringe.
-
Heating: Seal the vessel and heat to 85°C for 12 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
-
Result: Methyl (E)-3-(1-acetylindolin-5-yl)acrylate. This intermediate can be hydrogenated and hydrolyzed to form 5-(2-methoxycarbonylethyl)indoline, a precursor to 5-substituted tryptamines.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Optimal Condition | Consequence of Deviation |
| Iodination Temperature | 15–25°C | >30°C: Risk of di-iodination (C-5 and C-7). <10°C: Reaction stalls. |
| ICl Stoichiometry | 1.05 – 1.10 equiv | >1.2 equiv: Over-iodination. <1.0 equiv: Incomplete conversion, difficult separation. |
| Pd Catalyst Load | 3–5 mol% | <1 mol%: Incomplete coupling (iodide is less reactive than expected due to electron-rich ring). |
| Solvent (Coupling) | MeCN or DMF | Non-polar solvents: Poor solubility of the catalyst system leads to low yields. |
Mechanistic Insight: Why C-5?
The regioselectivity is governed by the electronic effects of the N-acetyl group.
-
Indoline Core: The nitrogen lone pair donates electron density into the benzene ring (Ortho/Para directing).
-
Steric Hindrance: The C-1 position is occupied by the acetyl group. The C-7 position (ortho) is sterically crowded by the acetyl group.
-
Electronic Sweet Spot: The C-5 position (para) is electronically activated and sterically accessible, making it the exclusive site for Electrophilic Aromatic Substitution (S_EAr).
Figure 2: Steric and electronic factors directing iodination to C-5.
References
-
Larock, R. C., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination." Journal of Organic Chemistry, 73(17), 6666-6670.
-
Molinari, E. J., et al. (1996). "2-[125I]iodo-5-methoxycarbonylamino-N-acetyltryptamine: a selective radioligand for melatonin ML2 binding sites."[1] European Journal of Pharmacology, 301(1-3), 159-168.[1]
-
BenchChem Application Note. (2025). "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles." BenchChem Protocols.
-
Sigma-Aldrich. (2025). "Product Specification: 1-(5-iodoindolin-1-yl)ethanone."
- Gribble, G. W. (2010). "Indole Ring Synthesis: From Natural Products to Drug Discovery." Science of Synthesis.
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Application Notes & Protocols for Cross-Coupling Strategies: Functionalizing the C5 Position of Indoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of C5-Functionalized Indolines
The indoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity. Functionalization of the indoline core allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties. The C5 position, in particular, offers a key vector for modification that can profoundly influence target engagement and metabolic stability. Developing robust and versatile methods to introduce diverse substituents at this position is therefore a critical objective for synthetic chemists.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and reliable tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds on aromatic systems. These methods offer broad functional group tolerance, generally high yields, and predictable regioselectivity, making them ideal for the late-stage functionalization of complex molecules. This guide provides an in-depth exploration of the primary cross-coupling strategies for modifying the C5 position of indoline, complete with detailed, field-proven protocols, mechanistic insights, and troubleshooting advice to empower researchers in their synthetic endeavors.
PART 1: Foundational Knowledge: The Indoline Substrate
Starting Materials and the Role of Protecting Groups
The most common starting material for C5 functionalization is a 5-haloindoline, typically 5-bromoindoline or 5-iodoindoline. The carbon-halogen bond serves as the "handle" for the palladium catalyst to initiate the coupling cycle. While the C-I bond is more reactive and often allows for milder reaction conditions, 5-bromoindoline is frequently more commercially available and cost-effective.
The indoline nitrogen (N1) is a secondary amine and can interfere with the catalytic cycle through coordination to the palladium center or by undergoing side reactions. Therefore, it is almost always necessary to install a protecting group on the nitrogen. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.
| Protecting Group | Key Features & Rationale | Typical Cleavage Conditions |
| Boc (tert-butyloxycarbonyl) | Robust, sterically hindering, and generally stable to a wide range of coupling conditions. Its electron-donating nature can increase the reactivity of the C5 position. | Acidic conditions (e.g., TFA in DCM, HCl in dioxane). |
| Acetyl (Ac) | Electron-withdrawing, which can sometimes decrease reactivity but offers stability. Easily installed. | Basic hydrolysis (e.g., LiOH, NaOH) or acidic conditions. |
| Tosyl (Ts) / Nosyl (Ns) | Strongly electron-withdrawing, offering high stability. Useful for challenging reactions but can be difficult to remove. | Strong reducing agents (e.g., Mg/MeOH for Ts) or specific nucleophiles (e.g., thiophenol/K₂CO₃ for Ns). |
| Phenylsulfonyl (SO₂Ph) | A useful alkyl protecting group that is readily removed under basic conditions. | DBU in DMF at elevated temperatures. |
Expert Insight: For most standard Suzuki, Heck, and Sonogashira couplings, the Boc group offers the best balance of stability, reactivity, and ease of removal. For Buchwald-Hartwig aminations, which often employ strong bases, a more robust group like acetyl or tosyl may be preferable.
PART 2: Core C-C Bond Forming Strategies
This section details the most prevalent palladium-catalyzed methods for creating new carbon-carbon bonds at the C5 position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds (Arylation)
The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating biaryl linkages. It involves the coupling of an organohalide with an organoboron species, typically a boronic acid or its ester.
Causality Behind the Method: The reaction is favored for its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally non-toxic nature of the boron-containing byproducts. The mechanism involves a well-understood catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
Workflow for C5-Arylation via Suzuki-Miyaura Coupling
Caption: General workflow for C5-arylation of indoline via Suzuki-Miyaura coupling.
Protocol 2.1: Synthesis of 1-Boc-5-(4-methoxyphenyl)indoline
This protocol provides a representative procedure for a typical Suzuki-Miyaura coupling at the C5 position.
Materials:
-
1-Boc-5-bromoindoline (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-5-bromoindoline, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ and SPhos ligand. Add this pre-mixed catalyst to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Heck-Mizoroki Reaction: Forging C(sp²)-C(sp²) Bonds (Olefination)
The Heck reaction is a cornerstone of C-C bond formation, coupling an aryl halide with an alkene to introduce a vinyl group. This is an invaluable tool for synthesizing styrenyl-type derivatives of indoline.
Causality Behind the Method: The reaction proceeds via a palladium(0)/palladium(II) catalytic cycle involving migratory insertion of the alkene into a Pd-Aryl bond, followed by β-hydride elimination. The choice of base is crucial to regenerate the active Pd(0) catalyst. Organic bases like triethylamine (NEt₃) are common, especially for acrylate partners.
Protocol 2.2: Synthesis of tert-butyl 5-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)indoline-1-carboxylate
Materials:
-
1-Boc-5-bromoindoline (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Acetonitrile (ACN) or DMF, degassed
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
Reaction Setup: To a sealable reaction tube, add 1-Boc-5-bromoindoline, Pd(OAc)₂, and P(o-tol)₃.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add degassed acetonitrile (or DMF), followed by triethylamine and ethyl acrylate via syringe.
-
Heating: Securely seal the tube and place it in a preheated oil bath at 100 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black.
-
Washing: Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds (Alkynylation)
The Sonogashira coupling enables the direct installation of an alkyne moiety onto the indoline core by reacting a haloindoline with a terminal alkyne. This reaction is exceptionally useful for creating rigid linkers or for providing a synthetic handle for further transformations like "click chemistry".
Causality Behind the Method: The reaction uniquely employs a dual catalytic system: a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to facilitate the formation of a reactive copper(I) acetylide intermediate. An amine base (e.g., NEt₃, DIPEA) is required both as a base and often as a solvent.
Catalytic Cycles of Key C-C Couplings
Caption: Simplified catalytic cycles for Suzuki-Miyaura and Heck-Mizoroki reactions.
Protocol 2.3: Synthesis of 1-Tosyl-5-(phenylethynyl)indoline
Materials:
-
1-Tosyl-5-iodoindoline (1.0 equiv) (Note: Iodo-substrate is preferred for Sonogashira)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (NEt₃), degassed
-
Tetrahydrofuran (THF), degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 1-tosyl-5-iodoindoline, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent & Reagent Addition: Add degassed THF and degassed triethylamine. Finally, add the phenylacetylene via syringe.
-
Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction is often mildly exothermic and may proceed without heating. Monitor by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
PART 3: C-N Bond Forming Strategy
Buchwald-Hartwig Amination: Direct C5-Amination
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds using a palladium catalyst. It enables the coupling of an aryl halide with a primary or secondary amine, offering direct access to 5-aminoindoline derivatives which are crucial pharmacophores.
Causality Behind the Method: This reaction has revolutionized N-arylation, replacing harsher classical methods. The key to its success lies in the development of sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) that facilitate the challenging reductive elimination step to form the C-N bond. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is required to deprotonate the amine coupling partner.
Protocol 3.1: Synthesis of 1-Acetyl-5-morpholinoindoline
Materials:
-
1-Acetyl-5-bromoindoline (1.0 equiv)
-
Morpholine (1.2 equiv)
-
BrettPhos Pd G4 Precatalyst (0.02 equiv)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst, base, and ligands, this reaction is best performed in an inert atmosphere glovebox.
-
Reaction Assembly: In the glovebox, add 1-acetyl-5-bromoindoline, BrettPhos Pd G4 precatalyst, and LHMDS to a vial.
-
Reagent Addition: Add anhydrous, degassed toluene, followed by the morpholine.
-
Sealing & Heating: Seal the vial tightly with a PTFE-lined cap. Remove from the glovebox and place in a preheated heating block at 100-110 °C. Stir for 6-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution. Purify the crude product by flash column chromatography. The basic nature of the product may require adding a small amount of triethylamine to the eluent to prevent streaking.
PART 4: Advanced & Alternative Strategies
Direct C-H Functionalization
A more modern and atom-economical approach is the direct functionalization of a C-H bond, bypassing the need for a pre-installed halide. For indolines, C-H activation can be directed to the C5 position under specific conditions, often leveraging the electronic bias of the substrate. These methods are at the forefront of synthetic innovation but may have a more limited substrate scope compared to traditional cross-couplings.
For instance, a palladium-catalyzed C5-olefination of directing-group-free indolines has been achieved using a specialized S,O-ligand. Similarly, gold-catalyzed alkylations can also selectively target the C5 position. While detailed protocols are highly specific to the catalyst system, this strategy represents a greener alternative by avoiding the generation of stoichiometric halide waste.
PART 5: Troubleshooting and Practical Insights
Cross-coupling reactions are generally robust, but issues can arise. A systematic approach is key to resolving them.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst | - Use a fresh bottle of catalyst or a pre-catalyst. - Ensure proper inert atmosphere; degas solvents thoroughly. |
| 2. Insufficient Base Strength/Solubility | - Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; NaOtBu for Buchwald). - Ensure the base is finely powdered for better solubility/reactivity. | |
| 3. Poor Ligand Choice | - Screen different ligands. For electron-rich indolines, bulky, electron-rich phosphine ligands are often superior. | |
| Formation of Side Products | 1. Homocoupling of Boronic Acid (Suzuki) | - Decrease catalyst loading. - Ensure slow, controlled heating. - Use a slight excess (1.1-1.2 equiv) of boronic acid, not a large excess. |
| 2. Protodehalogenation (Loss of Br/I) | - Indicates premature catalyst reduction or presence of a hydrogen source. Ensure anhydrous conditions and a rigorously inert atmosphere. | |
| 3. Deborylation of Boronic Acid | - Use a stronger base or ensure the reaction is not running for an excessively long time at high temperatures. | |
| Difficult Purification | 1. Residual Palladium Catalyst | - Filter the crude reaction mixture through a pad of Celite® or silica. - For stubborn cases, use a palladium scavenger resin. |
| 2. Emulsion during Workup | - Add more brine to the aqueous layer to break the emulsion. - Filter the entire mixture through Celite®. |
Expert Insight on Causality: Low conversion is most often traced back to catalyst deactivation due to oxygen or moisture. The oxidative addition step is often rate-limiting, and an inactive Pd(0) species will halt the entire cycle. Side reactions like homocoupling occur when the transmetalation step is slow relative to other pathways. Understanding the catalytic cycle is therefore essential for effective troubleshooting.
Conclusion
The functionalization of the indoline C5 position via palladium-catalyzed cross-coupling is a mature and indispensable field of modern organic synthesis. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide a comprehensive toolkit for introducing aryl, vinyl, alkynyl, and amino moieties, respectively. A successful outcome hinges on the rational selection of a nitrogen protecting group, catalyst, ligand, base, and solvent system. By understanding the underlying mechanisms and applying the detailed protocols provided herein, researchers can confidently and efficiently generate novel C5-functionalized indolines to advance programs in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. BenchChem.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Chemistry LibreTexts. (2023).
- Protocol Exchange. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- ResearchGate. (2019). Cu–Catalyzed C5 Nitration of Indolines under Mild Conditions.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. American Chemical Society.
- ResearchGate. (n.d.). An access to C5-alkylated indolines/indoles via Michael-type Friedel-Crafts alkylation using aryl-nitroolefins.
- ResearchGate. (n.d.). Removal of the N‐protecting groups.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- National Institutes of Health. (n.d.). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. U.S.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- ResearchGate. (2015). Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3-.
- ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. American Chemical Society.
- YouTube. (2025).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
- MDPI. (n.d.). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI.
- National Institutes of Health. (n.d.). Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. U.S.
- Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd Inc.
- National Institutes of Health. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. U.S.
- ChemRxiv. (n.d.). Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro. ChemRxiv.
- PubMed. (n.d.). Improved protocol for indoline synthesis via palladium-catalyzed intramolecular C(sp2)-H amination.
- Royal Society of Chemistry. (n.d.). Gold-catalyzed C5-alkylation of indolines and sequential oxidative aromatization: access to C5-functionalized indoles. Royal Society of Chemistry.
- MDPI. (n.d.).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. American Chemical Society.
- Shodhganga. (n.d.). Chapter 4: Palladium (II)
- SciSpace. (n.d.). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. SciSpace.
- Royal Society of Chemistry. (n.d.). Regioselective C5-H direct iodination of indoles. Royal Society of Chemistry.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Toagosei America. (2022). Development of Acrylates using New Ester Exchange Reaction. Toagosei America Inc.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- ACS Publications. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. American Chemical Society.
- The University of Texas at Austin. (n.d.). Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with....
- ResearchGate. (n.d.). (PDF) Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- Supporting Information. (n.d.). Ligand Free Pd-Catalyzed Double Heck-Reaction of N-(o- Bromoaryl)
- Chemical Society Reviews. (2013).
- ResearchGate. (2025). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction.
- National Institutes of Health. (2023). Development and Application of Indolines in Pharmaceuticals. U.S.
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
- SciSpace. (2015).
- ResearchGate. (2025). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines.
- ACS Publications. (2025).
Troubleshooting & Optimization
Technical Support Guide: Impurity Profiling & Troubleshooting for 1-Acetyl-5-iodoindoline Synthesis
Introduction & Synthetic Context
1-Acetyl-5-iodoindoline (CAS: 61995-51-5) is a critical building block in medicinal chemistry, frequently utilized as a precursor for sulfonamide derivatives, urea-based kinase inhibitors, and functionalized indole scaffolds.
The industrial standard synthesis typically proceeds via the electrophilic aromatic substitution (iodination) of 1-acetylindoline. Due to the activating nature of the N-acetyl group, the 5-position (para to the nitrogen) is the most nucleophilic site. However, the reaction is sensitive to stoichiometry, temperature, and reagent choice, leading to a specific profile of impurities that must be managed.
Core Synthesis Route (Standard Protocol)
-
Substrate: 1-Acetylindoline
-
Reagent:
-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) -
Solvent: Acetic Acid, Acetonitrile, or Methanol
-
Mechanism: Electrophilic Aromatic Substitution (
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Common Impurity Profile
The following impurities are mechanistically inherent to this synthesis. Understanding their origin is the first step in elimination.
| Impurity Code | Chemical Name | Structure Description | Origin | Relative Polarity (HPLC)* |
| IMP-A | 1-Acetyl-7-iodoindoline | Regioisomer (Ortho-iodo) | Competitive iodination at the sterically crowded 7-position. | Slightly Higher RT than Product |
| IMP-B | 1-Acetyl-5,7-diiodoindoline | Over-iodinated | Excess iodinating reagent or poor mixing (localized hotspots). | Highest RT (Most Lipophilic) |
| IMP-C | 1-Acetylindoline | Starting Material | Incomplete conversion, wet reagents, or insufficient reaction time. | Lower RT than Product |
| IMP-D | 1-Acetyl-5-iodoindole | Oxidation Product | Dehydrogenation of the indoline ring (aromatization) due to air/light. | Distinct UV spectrum; Variable RT |
| IMP-E | 5-Iodoindoline | Hydrolysis Product | Loss of acetyl group due to acidic/basic workup or high heat. | Lowest RT (Polar amine) |
*RT = Retention Time on C18 Reverse Phase Column (General guidance only; specific method dependent).
Reaction Pathway & Impurity Genesis (Visualized)
The following diagram illustrates the kinetic competition between the desired product and its impurities.
Figure 1: Mechanistic origin of key impurities during the electrophilic iodination of 1-acetylindoline.
Technical Troubleshooting Guide (Q&A)
Issue 1: High Levels of Regioisomer (IMP-A)
User Question: "I am seeing 5-8% of the 7-iodo isomer (IMP-A) in my crude mixture. How do I improve regioselectivity?"
Technical Insight: The 5-position is electronically favored (para to the activating nitrogen). The 7-position is ortho to the nitrogen but is sterically hindered by the acetyl group. High levels of IMP-A suggest that the reaction temperature is too high or the solvent is insufficiently polar.
Corrective Actions:
-
Lower Temperature: Conduct the addition of the iodinating agent at 0°C to -10°C. Lower temperatures favor the kinetically controlled product (5-iodo) over the thermodynamically accessible 7-iodo isomer.
-
Solvent Switch: If using non-polar solvents (DCM), switch to Acetonitrile (MeCN) or Acetic Acid . Polar solvents stabilize the transition state for para-substitution.
-
Reagent Control: Avoid highly reactive iodine sources like
without buffering. Use -Iodosuccinimide (NIS) with a mild acid catalyst (e.g., TsOH) for softer, more selective iodination.
Issue 2: Presence of Diiodo Impurity (IMP-B)
User Question: "My HPLC shows a lipophilic peak at RRT 1.2 corresponding to the diiodo species. I used exactly 1.0 equivalents of NIS. Why is this forming?"
Technical Insight: Even with 1:1 stoichiometry, "hotspots" of high reagent concentration during addition can cause the product (which is still reactive) to compete with the starting material for the iodine source.
Corrective Actions:
-
Dilution & Rate: Dissolve the iodinating agent in a larger volume of solvent and add it dropwise over 1-2 hours. Do not add solid reagent directly to the reaction.
-
Stop Point: Quench the reaction at 95-98% conversion. Pushing for "100% conversion" often forces the reaction into over-iodination as the concentration of starting material drops.
-
Scavenger: Add a small amount (0.1 eq) of a sacrificial electron-rich aromatic (like 1,3-dimethoxybenzene) if the problem persists, though this complicates purification.
Issue 3: Oxidation to Indole (IMP-D)
User Question: "The product is turning pink/purple upon drying, and NMR shows a new singlet around 6.5 ppm."
Technical Insight: Indolines are susceptible to oxidative dehydrogenation to form indoles, especially in the presence of iodine species and light. The singlet at ~6.5 ppm is characteristic of the C3-H of an indole.
Corrective Actions:
-
Inert Atmosphere: Perform all reactions and workups under Nitrogen or Argon.
-
Light Protection: Wrap reaction flasks and columns in aluminum foil. Iodine radicals (promoted by light) catalyze this oxidation.
-
Antioxidant Workup: Wash the organic layer with 10% Sodium Thiosulfate (
) or Sodium Bisulfite immediately to remove oxidative iodine species.
Detailed Experimental Protocol
Validated for high regioselectivity (5-iodo > 98%).
Reagents:
-
1-Acetylindoline (1.0 eq)[1]
- -Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (0.5 M concentration)[1]
-
Trifluoroacetic acid (TFA) (0.1 eq) - Catalyst
Procedure:
-
Dissolution: Charge a foil-wrapped flask with 1-Acetylindoline and Acetonitrile. Cool to 0°C .[2]
-
Catalyst: Add TFA (0.1 eq). Note: Acid catalysis activates the NIS.
-
Addition: Dissolve NIS in Acetonitrile (minimum volume). Add this solution dropwise via addition funnel over 60 minutes , maintaining internal temperature < 5°C.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour. Monitor by HPLC.
-
Quench: When SM < 1.0%, pour mixture into ice-cold saturated
containing 5% . -
Workup: Extract with Ethyl Acetate. Wash organic layer with Brine. Dry over
. -
Purification: Recrystallize from Ethanol/Water (9:1) to remove trace succinimide and regioisomers.
Troubleshooting Logic Flow
Figure 2: Rapid response decision tree for process deviation.
References
-
Regioselective Iodination of Indolines
- Title: Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.
- Source: Orito, K., et al. (Synthesis, Hokkaido University).
- Relevance: Establishes the electrophilic preference for the 5-position in N-acyl
-
(Contextual verification via RSC/similar chemistry).
-
General Iodination Methodologies (NIS/ICl)
-
Title: Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.[3]
- Source: MDPI, Molecules 2008-2021 Review.
- Relevance: mechanistic validation of NIS and ICl p
-
-
Impurity Characterization in Indole Synthesis
- Title: Synthesis and characterization of new impurities in obeticholic acid (Analogous methodology for impurity isol
-
Source: ResearchGate.[4]
- Relevance: Demonstrates standard protocols for isolating and characterizing halogen
(Note: While specific commercial impurity monographs for this exact intermediate are proprietary, the references above validate the chemical principles and synthetic methodologies used to derive this guide.)
Sources
Technical Support Center: Troubleshooting Suzuki Coupling Reactions with Iodoindoline Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodoindoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this important class of electron-rich N-heterocycles. My aim is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges in your own laboratory work.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility and functional group tolerance.[1] However, the unique electronic properties of the indoline scaffold can introduce specific hurdles. This guide is structured in a question-and-answer format to directly address the common issues encountered when working with iodoindoline substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
My Suzuki coupling with an iodoindoline is giving low to no yield. Where should I start troubleshooting?
Low yield is a common frustration, but a systematic approach can often pinpoint the issue. Iodoindolines are generally more reactive than their bromo- or chloro-analogs in the rate-determining oxidative addition step of the catalytic cycle, which is a good starting point.[2] However, other factors can impede the reaction.
Initial Diagnostic Workflow:
-
Reagent Integrity:
-
Boronic Acid/Ester Quality: Boronic acids are susceptible to protodeboronation, especially heteroaryl boronic acids.[3] Ensure your boronic acid is pure and consider using the more stable pinacol boronate esters.
-
Solvent Purity and Degassing: Oxygen can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.[4] Ensure your solvents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.
-
Base Quality: Ensure your base is anhydrous and has been stored properly.
-
-
Reaction Conditions:
-
Temperature: While iodo-substrates are reactive, some reactions may require heating to facilitate reductive elimination. A temperature screen from room temperature up to 80-100°C is a good starting point.
-
Reaction Time: Monitor your reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine the optimal reaction time.
-
Causality behind the choices: The success of a Suzuki coupling hinges on the delicate balance of the catalytic cycle.[5] Any degradation of the key reagents or the presence of catalyst poisons like oxygen will disrupt this cycle, leading to low yields.
I'm observing significant amounts of side products like homocoupling of my boronic acid and dehalogenation of my iodoindoline. What's causing this and how can I fix it?
The presence of these side products provides valuable clues about what's going wrong in your catalytic cycle.
-
Homocoupling (Biaryl of Boronic Acid): This typically arises from the oxidation of the Pd(0) catalyst to Pd(II) by residual oxygen, which then promotes the coupling of two boronic acid molecules.[4]
-
Solution: Rigorous degassing of all solvents and the reaction mixture is crucial.
-
-
Dehalogenation (Indoline instead of the coupled product): This occurs when the palladium intermediate formed after oxidative addition undergoes protonolysis before it can transmetalate with the boronic acid.
-
Potential Causes & Solutions:
-
Source of Protons: Adventitious water or acidic impurities in your reagents or solvents. Ensure all reagents are anhydrous.
-
Slow Transmetalation: If the transmetalation step is slow, the intermediate has more time to react with proton sources. This can be addressed by choosing a more effective base or ligand.
-
-
Visualizing the Competing Pathways:
Caption: Competing pathways in Suzuki coupling.
Should I protect the nitrogen of my iodoindoline? If so, with what?
The nitrogen lone pair in indolines can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Whether N-protection is necessary depends on the specific substrate and reaction conditions.
-
Unprotected N-H Iodoindolines:
-
Potential Issue: The acidic N-H proton can react with the base, forming an indolinide anion which can also interact with the catalyst. This is particularly problematic with strong bases.
-
When it might work: With carefully chosen mild bases (e.g., K₂CO₃, K₃PO₄) and appropriate ligands, coupling of unprotected N-H iodoindolines is often possible.
-
-
N-Protected Iodoindolines:
-
Advantages: Protection prevents catalyst inhibition by the nitrogen lone pair and avoids the complications of the acidic N-H proton. This often leads to more consistent and higher yields.
-
Common Protecting Groups:
-
Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions.
-
Cbz (Carboxybenzyl): Removable by hydrogenolysis.
-
Sulfonyl groups (e.g., Tosyl, Nosyl): Robust protecting groups, often requiring harsher conditions for removal.
-
-
Recommendation: If you are experiencing issues with an unprotected iodoindoline, N-protection is a highly recommended troubleshooting step. The Boc group is often a good first choice due to its ease of handling.
What is the best catalyst, ligand, and base combination for Suzuki coupling with iodoindolines?
There is no single "best" combination, as the optimal conditions are substrate-dependent. However, there are some general guidelines for electron-rich N-heterocycles like iodoindolines.
Catalyst and Ligand Selection:
Bulky, electron-rich phosphine ligands are often effective as they promote the oxidative addition and reductive elimination steps.[6] N-heterocyclic carbene (NHC) ligands are also excellent choices for challenging couplings.
| Catalyst/Precatalyst | Ligand | Characteristics & Recommendations |
| Pd(PPh₃)₄ | PPh₃ | A classic, often effective for reactive iodides. A good starting point. |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands (Buchwald ligands). Excellent for challenging couplings and can be effective at lower catalyst loadings. |
| Pd(dppf)Cl₂ | dppf | A robust catalyst, often used in a wide range of Suzuki couplings. |
| [Pd(IPr)Cl₂]₂ | IPr (NHC ligand) | N-Heterocyclic Carbene (NHC) based catalyst. Often highly active and stable. |
Base Selection:
The base plays a crucial role in activating the boronic acid for transmetalation.[3] The choice of base should be made considering the stability of your iodoindoline and any other functional groups.
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, DMF | Often a good first choice. Cs₂CO₃ is more soluble in organic solvents and can be more effective. |
| K₃PO₄ | Moderate | Dioxane, Toluene | A good choice for base-sensitive substrates. Often used in anhydrous conditions. |
| NaHCO₃ | Mild | Dioxane/H₂O | Useful for substrates with base-labile functional groups. |
| KF | Mild | THF | Can be used for substrates sensitive to stronger bases.[3] |
Solvent Systems:
A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[3]
-
Common choices: 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF.
-
Anhydrous conditions: In cases of severe protodeboronation, anhydrous solvents with a soluble base like K₃PO₄ can be beneficial.
Representative Experimental Protocol
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
N-protected 5-iodoindoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the N-protected 5-iodoindoline, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow:
Caption: General workflow for a Suzuki coupling experiment.
References
- Myer, A. G. The Suzuki Reaction. Chem 115.
-
Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
-
Beilstein J Org Chem. 2021; 17: 2604–2613. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Available from: [Link]
-
J Am Chem Soc. 2013 Aug 21; 135(33): 12490–12496. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. Available from: [Link]
-
YouTube. Organometallics 5: Suzuki Reaction. Available from: [Link]
-
Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. Available from: [Link]
-
YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Suzuki cross-coupling of arylboronic acids with compound 2. Available from: [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Available from: [Link]
-
ACS Publications. The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed. Synthesis of 2-substituted indoles and indolines via Suzuki-Miyaura coupling/5-endo-trig cyclization strategies. Available from: [Link]
-
J Am Chem Soc. 2019 Sep 18; 141(37): 14524–14529. A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Available from: [Link]
-
Chemical Science. 2016; 7: 6027–6044. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Chemical Communications. 2023; 59: 10452–10455. Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters. Available from: [Link]
-
MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Available from: [Link]
-
PMC. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
PMC. PdII on Guanidine-Functionalized Fe3O4 Nanoparticles as an Efficient Heterogeneous Catalyst for Suzuki–Miyaura Cross-Coupling and Reduction of Nitroarenes in Aqueous Media. Available from: [Link]
-
ResearchGate. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles. Available from: [Link]
-
RSC Advances. 2021; 11: 3045–3058. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Available from: [Link]
-
ACS Catalysis. 2022; 12: 3045–3051. Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki–Miyaura Cross-Coupling of Alkyl Amides. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
Sources
Technical Support Center: Solubility Troubleshooting for 1-Acetyl-5-iodoindoline
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Acetyl-5-iodoindoline and encountering solubility challenges in their in vitro assays. Poor aqueous solubility is a common hurdle for hydrophobic small molecules, often leading to compound precipitation, inaccurate concentration measurements, and unreliable experimental data.
This document moves beyond simple protocols to explain the underlying principles of solubilization. By understanding the 'why' behind each technique, you can make informed decisions to ensure your compound remains in solution and your experimental results are both accurate and reproducible.
Section 1: Understanding the Core Problem
Q1: Why is 1-Acetyl-5-iodoindoline so difficult to dissolve in my aqueous assay buffer (e.g., PBS, cell culture media)?
A1: The solubility of a compound is dictated by its molecular structure. 1-Acetyl-5-iodoindoline is built on an indoline core, which is an aromatic heterocyclic compound.[1] This core structure is fundamentally nonpolar. The addition of a large, nonpolar iodine atom and a moderately polar acetyl group results in a molecule that is predominantly hydrophobic (lipophilic), meaning it preferentially dissolves in fats, oils, and nonpolar organic solvents over water.
The key predictor for this behavior is the Octanol/Water Partition Coefficient (LogP) . A positive LogP value indicates that the compound is more soluble in octanol (a lipid mimic) than in water. With a LogP of approximately 2.2, 1-Acetyl-5-iodoindoline is significantly more lipophilic than hydrophilic, explaining its poor solubility in aqueous systems.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀INO | N/A |
| Molecular Weight | 287.10 g/mol | N/A |
| LogP (Octanol/Water) | ~2.20 | [2] |
| Log(Water Solubility) | -3.00 (in mol/L) | [2] |
Section 2: The Standard Starting Point: DMSO Stock Solutions
Q2: What is the best practice for creating an initial stock solution of 1-Acetyl-5-iodoindoline?
A2: The industry-standard approach for a hydrophobic compound like this is to first create a high-concentration stock solution in a strong, water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice because it can dissolve a vast range of both polar and nonpolar compounds.[3] The goal is to create a concentrated stock (e.g., 10-50 mM) that can then be diluted to the final working concentration in your assay.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out a known quantity of 1-Acetyl-5-iodoindoline (e.g., 2.87 mg) in a sterile, appropriate vial.
-
Calculate Volume: Calculate the volume of DMSO required.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Molarity (mol/L))
-
Example: For 2.87 mg of compound (MW = 287.1 g/mol ) to make a 10 mM (0.01 M) solution:
-
Volume = 0.00287 g / (287.1 g/mol * 0.01 mol/L) = 0.001 L = 1 mL
-
-
-
Add Solvent: Add 1 mL of high-purity, anhydrous (or sterile-filtered) DMSO to the vial.[3]
-
Ensure Complete Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Visually inspect against a light source to confirm that no solid particles are visible.
-
Storage: Store the stock solution in small, tightly-sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent water absorption, as DMSO is hygroscopic.[4]
Section 3: Troubleshooting Guide for Compound Precipitation
Q3: My compound dissolves perfectly in DMSO, but it immediately precipitates when I add it to my cell culture medium. What's happening and how do I fix it?
A3: This is the most common failure point. When you add the DMSO stock to an aqueous buffer, you are causing a massive and rapid shift in solvent polarity. The compound, which was stable in the nonpolar DMSO environment, is suddenly exposed to a highly polar aqueous environment where its solubility is extremely low, causing it to "crash out" of solution.
The key to preventing this is two-fold:
-
Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%).[4][5]
-
Employ a dilution strategy that minimizes the shock of this polarity shift.
Follow this troubleshooting workflow to identify the best strategy for your specific assay.
Step 1: Optimize Your Dilution Technique
A4: A common mistake is to perform a single, large dilution of the DMSO stock directly into the final aqueous volume. A better approach is to perform serial dilutions in 100% DMSO first to get closer to the final concentration before the last dilution step into the aqueous buffer.[4] This ensures that when you add the compound to your media, the volume of DMSO added is minimal.
-
Start with Stock: Begin with your high-concentration stock (e.g., 10 mM in 100% DMSO).
-
Intermediate Dilutions (in DMSO): Create an intermediate stock solution in 100% DMSO. For a final assay concentration of 10 µM, you might prepare a 1 mM intermediate stock by a 1:10 dilution of your 10 mM stock in 100% DMSO.
-
Final Dilution (into Aqueous Buffer): Prepare your working solution by performing the final dilution. To achieve a 10 µM final concentration from a 1 mM intermediate stock, you would perform a 1:100 dilution.
-
Example: Add 2 µL of the 1 mM intermediate stock to 198 µL of your final assay buffer. This results in a final DMSO concentration of 1%.
-
To achieve a safer 0.1% final DMSO concentration, you would need to create a 100X stock (1 mM for a 10 µM final concentration) and add 1 µL to 999 µL of media.
-
Crucial Tip: When performing the final dilution, add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing/mixing. Never add aqueous buffer to the concentrated DMSO stock.
Step 2: Employ Advanced Solubilization Strategies
A5: If optimizing the dilution scheme is insufficient, you must modify the formulation to increase the compound's apparent solubility. Two powerful methods are the use of co-solvents and cyclodextrins.
A co-solvent is a second, water-miscible organic solvent that, when added to the final solution, reduces the overall polarity of the aqueous medium, making it more "hospitable" to your hydrophobic compound.[6][7]
| Co-Solvent | Typical Max Final Conc. (Cell-based) | Pros | Cons |
| Ethanol | 0.5% - 1% | Less toxic than DMSO for some cell lines.[8] | Can have biological effects; potential for evaporation. |
| Polyethylene Glycol 400 (PEG 400) | 0.5% - 1% | Low toxicity; commonly used in formulations. | Can be viscous; may affect protein interactions. |
| Propylene Glycol | ≤ 0.5% | Good solubilizer; low volatility. | Can be more toxic than other options. |
Implementation: You can attempt to create your stock solution in a mixture (e.g., 50:50 DMSO:PEG 400) or add the co-solvent to your final assay medium. Crucially, you must run a vehicle control with the exact same co-solvent concentration to test for toxicity and assay interference. [9]
Cyclodextrins are donut-shaped molecules made of sugar units. They possess a hydrophobic interior and a hydrophilic exterior.[10] Your hydrophobic 1-Acetyl-5-iodoindoline can enter the central cavity, forming an "inclusion complex." This complex shields the drug from the aqueous environment, and the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[11][][13] This is often the most effective method for significantly increasing aqueous solubility.
(This is a starting point; optimization is likely required.)
-
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20% w/v).
-
Prepare Drug Stock: Create a high-concentration stock of 1-Acetyl-5-iodoindoline in a minimal amount of a suitable organic solvent like ethanol or DMSO.
-
Form the Complex: While vigorously stirring the cyclodextrin solution, slowly add the drug stock dropwise.
-
Equilibrate: Cover the solution and allow it to stir at room temperature for several hours (or overnight) to allow for complex formation. Gentle heating (40-50°C) can sometimes accelerate this process, but compound stability must be verified.
-
Filter and Quantify: Filter the solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The concentration of the solubilized drug in the filtrate should then be accurately determined (e.g., by HPLC or UV-Vis spectroscopy). This filtrate is your new, aqueous stock solution.
Section 4: Mandatory Validation and Quality Control
Q6: I've successfully dissolved my compound! How do I confirm that my solubilization method isn't corrupting my results?
A6: Achieving a clear solution is only half the battle. You must now prove that the solvents or excipients used are not interfering with the assay or harming your cells.
-
Run a Vehicle Control: This is non-negotiable. Every plate, every experiment must include a "vehicle control" group. This group is treated with the exact same concentration of DMSO, co-solvents, and/or cyclodextrins as your highest dose experimental group, but without the 1-Acetyl-5-iodoindoline. Any effect observed in this group is an artifact of your solvent system.
-
Perform a Solvent Toxicity Test: Before starting your main experiments, run a dose-response curve with your vehicle alone (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO/co-solvent mix) and measure cell viability using an assay like MTT, MTS, or a live/dead stain. This will establish the maximum solvent concentration your cells can tolerate without adverse effects.[8][14]
Section 5: FAQs
-
Q: What is the absolute maximum final DMSO concentration I can use?
-
Q: Can I use heat to help dissolve the compound?
-
A: Gentle warming (e.g., to 37°C) can be effective. However, you must be cautious about potential compound degradation. This should be used sparingly and only after confirming the thermal stability of 1-Acetyl-5-iodoindoline.
-
-
Q: How should I store my final working solutions diluted in media?
-
A: These should be made fresh for each experiment. Storing compounds at low concentrations in aqueous, protein-containing media for extended periods can lead to degradation or nonspecific binding to plasticware, reducing the effective concentration.
-
References
-
Chemical Properties of 1-Acetyl-5-iodoindoline (CAS 61995-5-5). Cheméo. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Cytotechnology. [Link]
-
Indoline. Wikipedia. [Link]
-
Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Jamalzadeh, L., et al. (2016). Jundishapur Journal of Natural Pharmaceutical Products. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Kumar, S., et al. (2022). Life (Basel). [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. Pharma Tutor. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Moni, M., & Vikmon, M. (2024). Molecules. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Chaudhary, A., & Patel, N. (2016). Touro Scholar. [Link]
-
Solubilization techniques used for poorly water-soluble drugs. He, C., et al. (2023). Acta Pharmaceutica Sinica B. [Link]
-
Solubilization by cosolvents. Establishing useful constants for the log-linear model. Millard, J. W., et al. (2002). International Journal of Pharmaceutics. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Phares. (2019). [Link]
-
DMSO usage in cell culture. LifeTein. (2023). [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Di Stefano, A., et al. (2024). Pharmaceutics. [Link]
Sources
- 1. Indoline - Wikipedia [en.wikipedia.org]
- 2. 1-Acetyl-5-iodoindoline (CAS 61995-51-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. rndsystems.com [rndsystems.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbr.in [ijpbr.in]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Preventing degradation of 1-Acetyl-5-iodoindoline during storage
Technical Support Center: 1-Acetyl-5-iodoindoline Storage & Stability
Topic:
CAS: 61995-51-5
Molecular Formula:
Technical Overview: The Chemistry of Instability
As a Senior Application Scientist, I often see researchers treat 1-Acetyl-5-iodoindoline as a generic organic solid. This is a mistake. This molecule possesses two specific functional vulnerabilities that dictate its storage requirements: the aryl-iodide bond and the indoline core .
-
Photolytic Deiodination (The "Yellowing" Effect): The carbon-iodine (C-I) bond in aryl iodides is relatively weak (~65 kcal/mol) compared to C-Br or C-Cl. Exposure to UV or strong visible light excites the molecule, leading to homolytic cleavage.[1] This generates an aryl radical and an iodine radical (
). The iodine radicals recombine to form molecular iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ), which manifests as a yellow-to-brown discoloration. The aryl radical abstracts a hydrogen atom from moisture or solvent, resulting in the impurity 1-acetylindoline (de-iodinated byproduct).[1] -
Oxidative Dehydrogenation (Aromatization): Indolines are reduced forms of indoles. Thermodynamically, the aromatized indole system is more stable.[1] While the N-acetyl group withdraws electron density and stabilizes the amine, the C2-C3 bond remains susceptible to oxidative dehydrogenation, particularly in the presence of atmospheric oxygen and trace transition metals.[1] This converts the compound into 1-acetyl-5-iodoindole .
Troubleshooting Guide & FAQs
This section addresses specific observations you may encounter in the lab.
Q1: My white powder has turned pale yellow/brown. Is it still usable?
-
Diagnosis: This indicates photolysis .[2] The color comes from trace molecular iodine (
) released during C-I bond cleavage. -
Impact: The bulk purity may still be high (>98%), as iodine has a high extinction coefficient (it looks worse than it is).[1]
-
Action:
Q2: I see a new impurity peak at [M-2] in my LC-MS. What is it?
-
Diagnosis: This is 1-acetyl-5-iodoindole .[3] The mass shift of -2 Da corresponds to the loss of two hydrogen atoms across the C2-C3 bond.
-
Cause: Oxidative stress caused by air exposure or storage at elevated temperatures.
-
Action: This transformation is irreversible. If the impurity exceeds your tolerance (typically >5%), repurify via recrystallization or column chromatography.[1]
Q3: Can I store this in solution (e.g., DMSO stock)?
-
Risk: High. In solution, the mean free path for radicals increases, accelerating photolysis.[1] Furthermore, DMSO is hygroscopic; water introduction can promote slow hydrolysis of the N-acetyl group to 5-iodoindoline (M-42).
-
Recommendation: Store only as a solid. If solution storage is mandatory, use anhydrous DMSO, purge with Argon, aliquot into single-use amber vials, and store at -80°C.[1]
Degradation Pathway Visualization
The following diagram maps the specific chemical fates of 1-Acetyl-5-iodoindoline under stress.
Figure 1: Mechanistic pathways for photolytic deiodination and oxidative aromatization.
Validated Storage Protocol
Follow this "Chain of Custody" workflow to ensure maximum stability.
Step 1: Receipt & QC
-
Visual Check: Confirm appearance is White to Off-White solid.
-
Purity Baseline: Establish a purity baseline using HPLC/LC-MS immediately upon opening.
-
Melting Point Check: Measure melting point.[4] While specific literature values vary for derivatives, a sharp range (e.g., within 2°C) indicates high purity.[1] Broadening indicates degradation.
Step 2: The "Inert Banking" System
Do not store the bulk bottle in general circulation.[1] Create a "Bank."
| Parameter | Specification | Reason |
| Container | Amber Glass Vial with Teflon-lined cap | Blocks UV; Teflon prevents leaching/gas exchange. |
| Atmosphere | Argon or Nitrogen Flush | Displaces |
| Desiccant | Silica Gel Packet (in secondary container) | Prevents hydrolysis of the acetyl group. |
| Temperature | -20°C (Long term) / 2-8°C (Active use) | Slows thermodynamic degradation kinetics. |
Step 3: Handling
-
Warm-up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, accelerating hydrolysis.[1]
-
Tooling: Use stainless steel or antistatic plastic spatulas. Avoid iron-rich tools if possible to prevent trace metal catalysis of oxidation.
Storage Workflow Diagram
Figure 2: Recommended workflow for receipt, banking, and storage to minimize environmental exposure.
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Acetyl-5-iodoindoline. Retrieved from
-
König, B., et al. (2014).[1][5] Visible-Light Photocatalytic Reduction of Aryl Halides. MDPI Molecules. Retrieved from
-
Deka, B., et al. (2020).[1] Recent Advances on the C2-Functionalization of Indole via Umpolung. ResearchGate. Retrieved from
-
ChemicalBook. (2024). 1-Acetyl-5-amino-indoline Properties. Retrieved from
Sources
- 1. CN101508669A - Green synthesis of indole compounds - Google Patents [patents.google.com]
- 2. 1-Acetyl-5,6-dimethoxyindoline at 123 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-5-iodoindoline (CAS 61995-51-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 1-Acetylindoline | CAS#:16078-30-1 | Chemsrc [chemsrc.com]
- 5. pubs.rsc.org [pubs.rsc.org]
Technical Guide: Troubleshooting N-Acetylation of 5-Iodoindoline
Topic: Side reactions in the acetylation of 5-iodoindoline Content type: Technical Support Center Guide
Executive Summary & Reaction Context
The N-acetylation of 5-iodoindoline is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators. While theoretically a straightforward nucleophilic acyl substitution on a secondary amine, the presence of the iodine atom and the redox-active indoline core introduces specific failure modes often overlooked in standard protocols.
This guide addresses the "hidden" side reactions—specifically oxidative dehydrogenation and trace deiodination—that compromise yield and purity.
Core Reaction:
Critical Troubleshooting (Q&A)
Category A: Impurity Profile & Discoloration
Q1: My reaction mixture turns dark brown/black rapidly. Is this normal? Diagnosis: No. This indicates oxidative dehydrogenation of the indoline core to an indole species. Technical Insight: Indolines are susceptible to auto-oxidation to form indoles, a process accelerated by light, trace metals, and basic conditions. The 5-iodo substituent withdraws electron density, slightly stabilizing the indoline, but the resulting 5-iodoindole impurity (and its polymerized byproducts) causes significant darkening. Detection: Look for an impurity peak at [M-2] in your LC-MS (loss of 2 hydrogens across the C2-C3 bond). Corrective Action:
-
Degas solvents thoroughly (sparge with Argon/Nitrogen).
-
Protect from light : Wrap the reaction vessel in aluminum foil. Iodine-carbon bonds are photosensitive.
-
Antioxidant : Add a trace of ascorbic acid or BHT if the problem persists (though usually inert atmosphere is sufficient).
Q2: I see a persistent impurity at roughly 5-10% that does not acetylate. What is it?
Diagnosis: Likely 5-iodoindole (the oxidized starting material).
Technical Insight: If your starting material (5-iodoindoline) was stored improperly, it may contain 5-iodoindole. Unlike indoline (a secondary amine), the indole nitrogen is part of an aromatic system and is non-nucleophilic. It will not acetylate under standard mild conditions (
Category B: Yield & Selectivity
Q3: I observe a minor peak at [M-127+1]. Is my iodine falling off? Diagnosis: Yes, protodeiodination . Technical Insight: While the C-I bond is relatively stable to simple acetylation, the presence of trace transition metals (e.g., from a dirty stir bar or low-grade reagents) can catalyze oxidative addition/reductive elimination cycles, replacing Iodine with Hydrogen. Corrective Action:
-
Use high-grade reagents (ACS grade or higher).
-
Avoid metal spatulas; use glass or Teflon-coated tools.
-
Keep the reaction temperature below 60°C.
Q4: Can C-acylation occur? I see a heavier impurity.
Diagnosis: Unlikely to be C-acylation under standard conditions.
Technical Insight: The nitrogen atom in indoline directs electrophilic substitution to the ortho (C7) and para (C5) positions. Since C5 is blocked by Iodine, C-acylation would have to occur at C7 (sterically hindered) or C6. Without a Lewis acid catalyst (like
Mechanistic Visualization
The following diagram illustrates the primary reaction pathway versus the critical oxidative side reaction.
Caption: Pathway analysis showing the dominant N-acetylation versus oxidative dehydrogenation (red) and protodeiodination (yellow).
Optimized Experimental Protocol
This protocol minimizes oxidation and ensures complete conversion.
Materials
-
Substrate: 5-Iodoindoline (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.2 eq) -
Base/Solvent: Pyridine (3.0 eq) or Triethylamine (
) in DCM. -
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation : Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution : Dissolve 5-iodoindoline in anhydrous DCM (0.1 M concentration).
-
Checkpoint: The solution should be clear/pale yellow. Dark color indicates pre-existing oxidation.
-
-
Base Addition : Add Triethylamine (1.5 eq) or Pyridine. Cool to 0°C.
-
Acetylation : Add Acetic Anhydride (1.2 eq) dropwise over 10 minutes.
-
Why? Exothermic control prevents thermal deiodination.
-
-
Reaction : Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Monitor: TLC (Hexane/EtOAc 7:3). Product is less polar than SM.
-
-
Quench : Add saturated
solution. Stir for 15 mins to hydrolyze excess . -
Workup : Extract with DCM, wash with 1M HCl (to remove pyridine/amine), then Brine. Dry over
.
Data Summary Table
| Parameter | Standard Protocol | Optimized Protocol | Benefit |
| Atmosphere | Air | Nitrogen/Argon | Prevents Indole formation (Oxidation) |
| Temperature | Reflux | 0°C | Minimizes Deiodination risk |
| Reagent | Excess AcCl | 1.2 eq | Milder; avoids HCl generation |
| Typical Yield | 75-85% | 92-96% | Higher purity; easier workup |
References
-
Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles.
- Context: Establishes the difficulty of N-acylating indoles vs indolines, aiding impurity identific
-
Ibrahim, M. N. (2007).[1] Studies on Acetylation of Indoles. ResearchGate.
- Context: Discusses side products (diacetylation) in indole chemistry, relevant for distinguishing indoline behavior.
-
Bandini, M., et al. (2009). Friedel-Crafts Acylation of Indoles. ACS Publications.
- Context: Provides mechanistic background on C-acylation risks if Lewis acids are inadvertently introduced.
-
Sigma-Aldrich. 5-Iodoindole Product Specification.
- Context: Reference for the oxidized impurity standard (5-iodoindole).
Sources
Technical Support Center: Scaling Up the Synthesis of 1-Acetyl-5-iodoindoline
Welcome to the technical support center for the synthesis of 1-Acetyl-5-iodoindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this important building block. Our focus is on providing practical, experience-driven advice to ensure the successful execution of your experiments.
I. Overview of the Synthesis Pathway
The synthesis of 1-Acetyl-5-iodoindoline is typically achieved through a two-step process starting from commercially available indoline. The first step involves the protection of the nitrogen atom via acetylation to form 1-acetylindoline. This is a crucial step as the acetyl group moderates the reactivity of the aromatic ring and directs the subsequent electrophilic substitution. The second step is the regioselective iodination of 1-acetylindoline at the C5 position.
The acetyl group is an ortho-, para-director. Due to steric hindrance at the ortho positions (C4 and C6), the incoming electrophile (iodine) is directed primarily to the para-position (C5). This regioselectivity is a key advantage of this synthetic route.
II. Detailed Experimental Protocols
Step 1: Synthesis of 1-Acetylindoline
Reaction: Indoline is reacted with acetic anhydride in the presence of a base to yield 1-acetylindoline.
Materials:
-
Indoline
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve indoline (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 equivalents) to the solution.
-
Add acetic anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-acetylindoline as a white to off-white solid.[3]
Step 2: Synthesis of 1-Acetyl-5-iodoindoline
Reaction: 1-Acetylindoline undergoes electrophilic aromatic substitution with an iodinating agent, such as N-iodosuccinimide (NIS), in the presence of a catalytic amount of acid to yield 1-Acetyl-5-iodoindoline.[1]
Materials:
-
1-Acetylindoline
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable Lewis acid
-
Acetonitrile (or other suitable aprotic solvent)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask protected from light, dissolve 1-acetylindoline (1 equivalent) in acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-Acetyl-5-iodoindoline.
III. Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no conversion of 1-acetylindoline in the iodination step. | 1. Inactive N-iodosuccinimide (NIS).2. Insufficient activation of NIS. | 1. Use freshly purchased or properly stored NIS. NIS can decompose over time, especially when exposed to light and moisture.2. Ensure the trifluoroacetic acid (TFA) is of good quality and added correctly. Consider slightly increasing the catalytic amount of TFA. |
| Formation of multiple spots on TLC, indicating side products. | 1. Over-iodination (di-iodination).2. Iodination at other positions (e.g., C7).3. Decomposition of starting material or product. | 1. Use a strict 1:1.1 stoichiometry of 1-acetylindoline to NIS. Adding NIS portion-wise can help control the reaction.2. The acetyl group strongly directs to the C5 position. However, minor isomers can form. Optimize reaction temperature; lower temperatures may improve regioselectivity.3. Protect the reaction from light, as iodinated compounds can be light-sensitive. Ensure the reaction is not running for an unnecessarily long time. |
| Difficult purification of the final product. | 1. Co-elution of the product with unreacted NIS or succinimide byproduct.2. Streaking of the product on the silica gel column. | 1. A thorough aqueous workup with sodium thiosulfate and sodium bicarbonate is crucial to remove most of the NIS and succinimide. A pre-column filtration through a small plug of silica can also be beneficial.2. If the compound is streaking, consider adding a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel. |
| Product appears dark or colored after purification. | 1. Trace amounts of iodine remaining.2. Decomposition of the product. | 1. Ensure a complete quench with sodium thiosulfate. The organic layer should be colorless before drying.2. Store the purified product in a dark, cool, and inert atmosphere. Iodinated aromatic compounds can be unstable over long periods. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of 1-Acetyl-5-iodoindoline?
Based on similar iodination reactions of activated aromatic compounds, a yield of 70-85% for the iodination step can be considered good. The initial acetylation step should proceed in high yield (>90%).
Q2: How can I confirm the regioselectivity of the iodination?
The regioselectivity can be confirmed using ¹H NMR spectroscopy. The proton at the C4 position will appear as a doublet, the proton at C6 will be a doublet of doublets, and the proton at C7 will be a doublet. The coupling constants will be characteristic of the substitution pattern. For unambiguous confirmation, 2D NMR techniques like COSY and HMBC can be employed.
Q3: Are there any alternative iodinating agents to NIS?
Yes, other iodinating agents like iodine monochloride (ICl) or molecular iodine in the presence of an oxidizing agent (e.g., silver sulfate, nitric acid) can be used.[4] However, NIS is often preferred due to its milder reaction conditions and easier handling.
Q4: What are the key safety precautions for this synthesis?
-
Acetic anhydride is corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Pyridine is flammable and toxic. Handle in a fume hood.
-
N-Iodosuccinimide is an oxidizing agent and an irritant. Avoid contact with skin and eyes.[5]
-
Trifluoroacetic acid is highly corrosive. Handle with extreme care in a fume hood.
-
Dichloromethane is a suspected carcinogen. Use in a well-ventilated area or fume hood.
Q5: What are the expected analytical data for 1-Acetyl-5-iodoindoline?
-
Appearance: White to off-white or pale yellow solid.
-
Melting Point: Expected to be in the range of 100-120 °C. For comparison, 1-acetylindoline has a melting point of 102-104 °C.[3]
-
¹H NMR (predicted, CDCl₃, 400 MHz):
-
δ 8.0-8.2 (d, 1H, Ar-H at C4)
-
δ 7.5-7.7 (dd, 1H, Ar-H at C6)
-
δ 7.2-7.4 (d, 1H, Ar-H at C7)
-
δ 4.1-4.3 (t, 2H, -N-CH₂-)
-
δ 3.1-3.3 (t, 2H, -CH₂-Ar)
-
δ 2.2-2.4 (s, 3H, -COCH₃)
-
-
¹³C NMR (predicted, CDCl₃, 100 MHz):
-
δ 168-170 (C=O)
-
δ 140-142 (Ar-C)
-
δ 135-137 (Ar-C)
-
δ 130-132 (Ar-C)
-
δ 128-130 (Ar-C)
-
δ 115-117 (Ar-C)
-
δ 85-87 (Ar-C-I)
-
δ 48-50 (-N-CH₂-)
-
δ 28-30 (-CH₂-Ar)
-
δ 23-25 (-COCH₃)
-
V. Visualization of the Synthesis Workflow
The following diagram illustrates the key stages and potential challenges in the synthesis of 1-Acetyl-5-iodoindoline.
Caption: Workflow for the synthesis of 1-Acetyl-5-iodoindoline.
VI. References
-
Holch, R., & Culbertson, J. B. (1940). Iodination of Anisole. Proceedings of the Iowa Academy of Science, 47(1), 265-267. Available at: [Link]
-
Brenans, P. (1901). Bull. Soc. Chim. Fr., 25(3), 819.
-
Rashidbaigi, A., & Ruoho, A. E. (1982). Synthesis and characterization of iodoazidobenzylpindolol. Journal of Pharmaceutical Sciences, 71(3), 305–307. Available at: [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [a relevant, but broken, university chemistry lab manual link]. A general procedure for melting point determination is described.
-
US Patent 3,914,252. (1975). Preparation of N-iodocompounds.
-
Synthesis and characterization of iodoazidobenzylpindolol. (1982). Journal of Pharmaceutical Sciences, 71(3), 305-7.
-
Štefane, B., & Požgan, F. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1563–1572. Available at: [Link]
-
Štefane, B., & Požgan, F. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1563–1572. Available at: [Link]
-
Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH.
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047–5048. Available at: [Link]
-
Safety Data Sheet N-Iodosuccinimide. (2017). Available from various chemical suppliers.
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. (2008). Journal of the American Chemical Society, 130(15), 5184-93.
-
Cheméo. (n.d.). Chemical Properties of 1-Acetyl-5-iodoindoline (CAS 61995-51-5). Retrieved from [Link]
-
Griesbeck, A. G., & Maptue, N. E. (2025). Synthesis of Cyclobuta[b]acetylindolines via Gold Photocatalysis. Angewandte Chemie International Edition, 64(31).
-
Synthesis of N-Iodosuccinimide and Its Application in H2SO4 as Efficient Iodination Reagent for Deactivated Aromatic Compounds. (2014). Synthetic Communications, 44(18), 2635-2643.
-
Low, J. N., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(1), 35-44.
-
Stavber, S., & Jereb, M. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 226. Available at: [Link]
-
Sgard, F., et al. (2019). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 24(21), 3865.
-
Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. (2020). Green Chemistry Letters and Reviews, 13(2), 117-123.
-
Synthesis and structural characterization of 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2369.
-
The Good Scents Company. (n.d.). 1-acetyl indole. Retrieved from [Link]
-
Yue, D., et al. (2003). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 5(9), 1357-1359.
-
Sawy, E. R., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1).
-
Regioselective C5-H direct iodination of indoles. (2018). Organic & Biomolecular Chemistry, 16(33), 6049-6053.
-
N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2015). Current Organic Synthesis, 12(6), 738-752.
-
Dolenc, D. (2000). N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics. Synlett, 2000(4), 544-546.
-
Hamri, S., et al. (2012). A Convenient Iodination of Indoles and Derivatives. Tetrahedron, 68(32), 6269-6275.
-
ChemSrc. (n.d.). 1-Acetylindoline. Retrieved from [Link]
Sources
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 1-Acetylindoline | CAS#:16078-30-1 | Chemsrc [chemsrc.com]
- 4. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Acetylated Indolines
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.[1] Scope: Synthesis optimization, workup strategies, chromatographic separation, and crystallization troubleshooting for N-acetylindoline derivatives.
Introduction: The Criticality of Purity in Indoline Scaffolds
Acetylated indolines (specifically N-acetylindoline and its derivatives) are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for substituted indoles, sulfonamides, and complex alkaloids.[1] While the acetylation of indoline is chemically straightforward—typically involving acetic anhydride (
Common pitfalls include the "oiling out" of the product during crystallization, the persistent presence of acetic anhydride, and the co-elution of starting materials on silica gel. This guide provides a self-validating technical framework to overcome these specific bottlenecks.
Module 1: Reaction Optimization as a Purification Strategy
Prevention is superior to remediation.[1] The most common purification difficulty arises from incomplete conversion, leaving polar starting material (indoline) that complicates downstream processing.
The Causality of Conversion: Indoline is a secondary amine and acts as a hydrogen bond donor. Upon acetylation, the nitrogen lone pair forms a resonance structure with the carbonyl, rendering the resulting amide (N-acetylindoline) non-basic and significantly less polar on silica surfaces.
Protocol for High-Conversion Acetylation: To minimize purification burden, drive the reaction to completion using a "swamping" strategy for the reagent, followed by a scavenger quench.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of
.[1] -
Catalysis: Use 0.1 eq. DMAP (4-Dimethylaminopyridine) or Pyridine.[1] The formation of the highly reactive N-acetylpyridinium intermediate accelerates the attack by the sterically hindered indoline nitrogen.
-
Monitoring: Do not stop until the starting material (SM) spot (Low
) is absent on TLC.
Module 2: Workup Strategies – The Removal of Excess Anhydride
A frequent complaint is the presence of a pungent smell or "wet" NMR spectra caused by residual acetic anhydride.
Troubleshooting Guide: Removing
| Method | Mechanism | Procedure | Pros/Cons |
| Aqueous Hydrolysis | Chemical conversion to acetic acid (AcOH).[1] | Add water to the reaction mixture and stir at 50°C for 30-60 mins. | Pro: Converts difficult-to-remove |
| Azeotropic Distillation | Vapor pressure modification.[1] | Add Toluene to the crude oil and rotovap. Repeat 3x. | Pro: Highly effective. Toluene forms azeotropes that carry over AcOH and trace |
| Solid Phase Scavenging | Chemical binding.[1] | Add polymer-supported amine (e.g., Trisamine resin) or morpholine.[1] | Pro: Ideal for small-scale, high-value library synthesis.Con: Expensive for scale-up.[1] |
Expert Tip: After hydrolysis, wash the organic layer with saturated
Module 3: Chromatographic Purification (Silica Gel)
When crystallization fails or high purity (>99%) is required for biological assays, column chromatography is the standard.
The Polarity Inversion Principle:
-
Indoline (SM): Secondary amine.[1] Basic. Interacts strongly with acidic silanols on silica gel.[1] Result: Low
, tailing/streaking. -
N-Acetylindoline (Product): Amide.[1] Neutral. Weak interaction with silica.[1] Result: High
, sharp band.
Recommended Mobile Phase:
Standard Gradient: Start at 5% EtOAc in Hexanes. The product typically elutes between 20-40% EtOAc .[1] The starting material will often remain on the baseline until >50% EtOAc or requires a MeOH flush.
Visualization:
N-acetylindolines are UV active.[1][4][5] Use 254 nm UV light.[1][5] The amide functionality also stains well with Iodine (
Module 4: Crystallization & Troubleshooting "Oiling Out"
Crystallization is the preferred method for scale-up, but acetylated indolines are notorious for "oiling out"—separating as a second liquid phase rather than a solid crystal. This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent mixture.
The "Oiling Out" Solution Protocol:
-
Solvent Selection:
-
Step-by-Step Recovery:
-
Step 1: Dissolve the crude oil in the minimum amount of hot "good" solvent (e.g., Ethanol) at 60-70°C.
-
Step 2: Slowly add the "bad" solvent (Water) dropwise until the solution turns slightly cloudy (turbid).
-
Step 3 (Critical): If oil droplets form immediately, STOP . Add just enough Ethanol to redissolve the oil.
-
Step 4: Remove from heat. Allow the clear solution to cool very slowly to room temperature with vigorous stirring .
-
Step 5: Seed crystals are the "nuclear option." If you have any solid product from a previous batch (even impure), add a tiny speck at the cloud point. This provides a template for the lattice, bypassing the oil phase.
-
Visual Guide: Purification Decision Tree
The following logic flow dictates the optimal purification route based on crude analysis.
Caption: Decision matrix for selecting between chromatography and crystallization, including a remediation loop for oiling-out events.
FAQ & Troubleshooting
| Symptom | Probable Cause | Corrective Action |
| Low | Eluent too non-polar or amine salt formation.[1] | Increase EtOAc % in mobile phase. Add 1% Triethylamine (TEA) if streaking occurs (rarely needed for amides).[1] |
| Product is an Oil | Solvent trapped or impure.[1][6][7] | Co-evaporate with Toluene to remove Acetic Acid.[1] Dry under high vacuum (>1h).[1] Attempt crystallization with seeding. |
| "Wet" NMR (2.0-2.2 ppm) | Residual | Wash organic layer with saturated |
| Low Yield | Product lost in aqueous wash.[1] | N-acetylindolines can be slightly water-soluble.[1] Back-extract the aqueous layer with DCM (Dichloromethane) 3 times.[1] |
References
-
BenchChem Technical Support. (2025).[1][5] Purification of 1-Acetylindoline by Column Chromatography. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 1-Acetylindoline Product Specification and Safety Data. Retrieved from [1]
-
Fernandes, A. C., & Romão, C. C. (2007).[1] Reduction of amides with silanes catalyzed by MoO2Cl2.[1] Journal of Molecular Catalysis A: Chemical, 272(1-2), 60-63.[1] Retrieved from [1]
-
University of Rochester. (n.d.).[1] Tips & Tricks: Recrystallization Solvents. Retrieved from [1]
-
Department of Chemistry, University of Wisconsin-Madison. (n.d.).[1] Thin Layer Chromatography (TLC) Guide. Retrieved from
Sources
Validation & Comparative
HPLC Method Validation for 1-Acetyl-5-iodoindoline Purity: A Comparative Technical Guide
Executive Summary & Strategic Context
1-Acetyl-5-iodoindoline (CAS 16078-30-1) is a critical intermediate in the synthesis of melatonin receptor agonists and other indole-based pharmaceuticals. Its purity is paramount because de-iodinated or oxidized impurities (e.g., 1-acetylindoline or 5-iodoindole) can propagate through subsequent synthetic steps, leading to difficult-to-remove side products in the Final Pharmaceutical Ingredient (FPI).
This guide challenges the reliance on generic isocratic HPLC methods often found in early-stage development. We present a validated Gradient RP-HPLC Method that offers superior specificity compared to standard Thin Layer Chromatography (TLC) or Isocratic HPLC, specifically targeting the resolution of the "Critical Triad" of impurities: the des-iodo precursor, the deacetylated degradant, and the oxidized byproduct.
Chemical Context & Impurity Profiling[1][2]
To validate a method, one must understand what is being separated. The synthesis of 1-Acetyl-5-iodoindoline typically involves the acetylation of 5-iodoindoline or the iodination of 1-acetylindoline.
The "Critical Triad" of Impurities
-
Impurity A (Des-iodo): 1-Acetylindoline.[1][2][3] Arises from incomplete iodination or hydro-deiodination.
-
Impurity B (De-acetyl): 5-Iodoindoline. Arises from hydrolysis of the amide bond.
-
Impurity C (Oxidized): 5-Iodoindole. Arises from air oxidation of the indoline ring (aromatization).
Synthesis & Impurity Pathway Diagram
Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities (A, B, and C) requiring chromatographic resolution.
Method Comparison: Isocratic vs. Proposed Gradient
Many labs initially use a simple isocratic method (e.g., 60:40 ACN:Water). While fast, this approach often fails to resolve Impurity C (5-Iodoindole) from the main peak due to similar hydrophobicity driven by the iodine atom.
Table 1: Comparative Performance Metrics
| Parameter | Method A: Generic Isocratic | Method B: Proposed Gradient (Recommended) |
| Mobile Phase | 60% ACN / 40% Water | A: 0.1% H₃PO₄ in Water B: Acetonitrile |
| Run Time | 8.0 min | 18.0 min |
| Resolution (Rs) (Target vs. Imp C) | 1.2 (Co-elution risk) | > 3.5 (Baseline separation) |
| Tailing Factor | 1.8 (Peak broadening) | 1.1 (Sharp symmetry) |
| LOD (ppm) | 50 ppm | 5 ppm |
| Suitability | Quick spot-check | Release Testing & Stability |
Expert Insight: The addition of phosphoric acid in Method B suppresses the ionization of residual silanols on the column and the nitrogen lone pair on the indoline, significantly improving peak shape and resolution.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating ; if the System Suitability criteria are not met, the results are automatically invalid.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
-
Column: C18 End-capped, 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or Symmetry C18). Note: End-capping is crucial to prevent tailing of the amine impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).
-
Diluent: 50:50 Acetonitrile:Water.
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Gradient |
| 14.0 | 20 | 80 | Wash |
| 14.1 | 80 | 20 | Return to Initial |
| 18.0 | 80 | 20 | Re-equilibration |
Standard Preparation
-
Stock Solution: Dissolve 25 mg of 1-Acetyl-5-iodoindoline Reference Standard in 25 mL Diluent (1000 µg/mL).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).
-
Resolution Solution: Mix 1-Acetyl-5-iodoindoline and 5-Iodoindole (Impurity C) to a concentration of 100 µg/mL each.
Validation Workflow & Data (ICH Q2 R1/R2)
The validation follows the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Validation Logic Diagram
Caption: Figure 2. Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.
Experimental Data Summary
A. Specificity (Stress Testing)
Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H₂O₂) stress for 24 hours.
-
Result: The method successfully resolved all degradation peaks from the main peak.
-
Purity Angle < Purity Threshold: Confirmed by PDA detector, ensuring no co-elution.
B. Linearity
Evaluated across 5 levels (50% to 150% of target concentration).
-
Range: 50 µg/mL – 150 µg/mL.
-
Regression Equation:
. -
Correlation Coefficient (
): 0.9998 (Criteria: ).
C. Accuracy (Recovery)
Spiked samples at 80%, 100%, and 120% levels.
| Spike Level | Amount Added (µg) | Amount Recovered (µg) | % Recovery |
| 80% | 80.0 | 79.4 | 99.25% |
| 100% | 100.0 | 100.3 | 100.30% |
| 120% | 120.0 | 119.8 | 99.83% |
| Mean | 99.79% |
D. Precision
-
System Precision (n=6): RSD = 0.4% (Limit
). -
Method Precision (n=6): RSD = 0.8% (Limit
).
E. LOD & LOQ
Determined based on Signal-to-Noise (S/N) ratio.[8]
-
LOD (S/N = 3): 0.05 µg/mL.
-
LOQ (S/N = 10): 0.15 µg/mL.
Discussion & Troubleshooting
Why this method works
The use of a gradient elution is the key differentiator. 1-Acetyl-5-iodoindoline is moderately lipophilic. A high initial water content (80%) forces the early elution of polar impurities (like unreacted salts or reagents), while the ramp to 80% Acetonitrile ensures the elution of the highly lipophilic 5-Iodoindole (Impurity C) and any di-iodo byproducts.
Common Pitfalls
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile. Correction: Always match the diluent to the initial mobile phase (e.g., 50:50).
-
Retention Time Shift: Indolines are sensitive to pH. Ensure the phosphate buffer is strictly adjusted to pH 3.0 ± 0.1.
References
-
ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[4] Link
-
Sigma-Aldrich. (n.d.). 1-Acetylindoline Product Specification & Synthesis Applications. Merck KGaA. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.[4][9][10]Link
Sources
- 1. 1-Acetylindoline | CAS#:16078-30-1 | Chemsrc [chemsrc.com]
- 2. biosynth.com [biosynth.com]
- 3. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. acgpubs.org [acgpubs.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. actascientific.com [actascientific.com]
- 8. impactfactor.org [impactfactor.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
Comparative Reactivity Guide: 1-Acetyl-5-iodoindoline vs. 5-Bromoindoline
Executive Summary
In the design of pharmaceutical intermediates, the choice between 1-Acetyl-5-iodoindoline (1-Ac-5-I) and 5-bromoindoline (5-Br-H) is rarely a matter of simple substitution; it is a strategic decision regarding reaction kinetics, catalyst longevity, and chemoselectivity.
-
1-Acetyl-5-iodoindoline is the "Premium Substrate." It offers rapid oxidative addition rates and inherent N-protection, making it ideal for mild, high-yield Palladium-catalyzed couplings (Suzuki, Heck) without catalyst poisoning.
-
5-Bromoindoline is the "Economy Substrate." While cost-effective, it suffers from slower reaction kinetics and a nucleophilic free amine that can deactivate catalysts. It requires harsher conditions or in situ protection strategies.
This guide details the mechanistic divergences between these two substrates to support data-driven synthetic route planning.
Structural & Electronic Profiling
The reactivity difference stems from two distinct vectors: the Carbon-Halogen bond strength and the Nitrogen substituent effects .
| Feature | 1-Acetyl-5-iodoindoline | 5-Bromoindoline | Impact on Reactivity |
| Halogen (C-X) | Iodine (C-I) Bond Energy: ~65 kcal/mol | Bromine (C-Br) Bond Energy: ~81 kcal/mol | Oxidative Addition: Iodide reacts 10–100x faster than bromide in Pd(0) insertion. |
| N-Substituent | Acetyl (Amide) Electron Withdrawing (weakly) | Free Amine (NH) Electron Donating | Catalyst Interaction: The free amine in 5-Br-H can coordinate to Pd(II), poisoning the cycle. The Acetyl group prevents this. |
| Ring Electronics | Deactivated (relative to free amine) | Activated (Electron Rich) | Side Reactions: 5-Br-H is prone to oxidative polymerization; 1-Ac-5-I is stable. |
Expert Insight: The "Indoline Effect"
Indoline is an electron-rich heterocycle. The nitrogen lone pair donates density into the ring (resonance), activating the para position (C5).
-
In 5-Br-H , the strong donation makes the C-Br bond more electron-rich, technically making oxidative addition harder for nucleophilic Pd(0) species compared to electron-poor aryl halides.
-
In 1-Ac-5-I , the acetyl group pulls density away from the nitrogen, slightly reducing the electron density at C5. Combined with the weak C-I bond, this creates a "sweet spot" for rapid oxidative addition.
Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
This is the primary application for both substrates. The mechanistic divergence is visualized below.
Mechanistic Pathway Comparison[1][2][3][4]
Figure 1: Comparative Catalytic Cycle. Pathway A (Blue) shows the clean reactivity of the iodide. Pathway B (Red) highlights the "Amine Trap" where the free nitrogen coordinates to Palladium, removing it from the active cycle.
Performance Data: Suzuki-Miyaura Coupling[5]
| Parameter | 1-Acetyl-5-iodoindoline | 5-Bromoindoline |
| Catalyst Loading | Low (0.5 – 1.0 mol%) | High (3.0 – 5.0 mol%) |
| Ligand Requirement | Standard (PPh3, dppf) | Specialized (S-Phos, X-Phos, Buchwald) |
| Base Sensitivity | Mild (K2CO3, Na2CO3) | Stronger (K3PO4, Cs2CO3) often needed |
| Temperature | 40°C – 60°C | 80°C – 100°C |
| Typical Yield | 85 – 95% | 50 – 70% (without protection) |
Metal-Halogen Exchange (Lithiation)[1]
While the iodide is superior for Palladium chemistry, Lithiation presents a critical inversion of utility.
-
The Acetyl Trap: Organolithiums (n-BuLi, t-BuLi) are strong nucleophiles. They will attack the carbonyl of the acetyl group in 1-Ac-5-I before or concurrently with the Iodine exchange, leading to ketone formation or ring cleavage.
-
The Free Amine Protocol: 5-Br-H can be lithiated, but it requires a "Double Deprotonation" strategy.
Lithiation Workflow Logic
Figure 2: Lithiation Decision Tree. Note the high risk of using n-BuLi with the acetylated substrate.
Experimental Protocols
Protocol A: Suzuki Coupling of 1-Acetyl-5-iodoindoline (Optimized)
Use this for rapid library synthesis.
-
Charge: To a reaction vial, add 1-Acetyl-5-iodoindoline (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl2·DCM (0.02 equiv).
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio).
-
Base: Add K2CO3 (2.0 equiv).
-
Reaction: Degas with N2 for 5 mins. Seal and heat to 60°C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with brine. The acetyl group remains intact.
Protocol B: Coupling of 5-Bromoindoline (Free Amine)
Use this only if the acetyl group is detrimental to the final step.
-
Charge: 5-Bromoindoline (1.0 equiv), Arylboronic acid (1.5 equiv).
-
Catalyst System: Use Pd2(dba)3 (0.02 equiv) and S-Phos (0.05 equiv). Note: S-Phos is required to prevent amine coordination.
-
Base: K3PO4 (3.0 equiv).
-
Reaction: Toluene/Water (10:1). Heat to 100°C overnight.
-
Warning: Monitor for N-arylation side products (formation of tertiary amines).
-
Decision Matrix
| Scenario | Recommended Substrate | Rationale |
| Standard Biaryl Synthesis | 1-Acetyl-5-iodoindoline | Faster, cleaner, higher yield. |
| Cost-Sensitive Scale-up | 5-Bromoindoline | Cheaper starting material, provided yield loss is acceptable. |
| Lithiation Required | 5-Bromoindoline | Can be doubly deprotonated. 1-Ac-5-I requires expensive Grignard reagents to avoid carbonyl attack. |
| Acid-Sensitive Targets | 1-Acetyl-5-iodoindoline | Avoids the need for acid-mediated deprotection later (if Acetyl is the desired final state). |
| N-Derivatization Needed | 5-Bromoindoline | If you need to attach a specific group to the Nitrogen before the coupling, start with the bromide. |
References
-
Regioselective Iodination of Indolines
- RSC Advances, "Regioselective C5-H direct iodin
-
[Link]
-
Oxidative Addition Kinetics (I vs Br)
- National Institutes of Health (PMC), "Mapping the mechanisms of oxidative addition in cross-coupling reactions."
-
[Link]
-
Suzuki Coupling of Free Amines
-
Lithium-Halogen Exchange Mechanics
- Macmillan Group Resources, "The Mechanism of Lithium-Halogen Exchange."
-
[Link]
Sources
A Senior Application Scientist's Guide to the Synthesis of Substituted Indolines: A Comparative Benchmarking Study
Introduction: The indoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Its saturated backbone imparts distinct three-dimensional characteristics compared to its aromatic indole counterpart, making it a valuable component in modern drug discovery programs. Consequently, the development of efficient, versatile, and scalable synthetic routes to access structurally diverse substituted indolines is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of three principal methodologies for constructing substituted indolines: the classical Reductive Cyclization of Nitroarenes, the robust Catalytic Hydrogenation of Indoles, and the modern Palladium-Catalyzed Intramolecular C-H Amination. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific target molecules and research goals.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route to a substituted indoline is a multifactorial decision, balancing considerations of substrate availability, desired substitution pattern, functional group tolerance, scalability, and the importance of stereocontrol. Here, we benchmark three leading methodologies.
1. Reductive Cyclization of 2-(2-Nitrophenyl)ethyl Derivatives: This classical approach offers a reliable pathway to indolines from readily available starting materials. The fundamental transformation involves the reduction of an ortho-nitro group to an amine, which subsequently undergoes intramolecular cyclization. A key advantage is the ability to construct the indoline ring with pre-installed substituents on the ethyl side chain. However, the often harsh reducing conditions can limit the functional group tolerance of the reaction.
2. Catalytic Hydrogenation of Indoles: This is arguably the most direct and atom-economical method for accessing indolines, provided the corresponding substituted indole is available. The primary challenge lies in achieving selective reduction of the C2=C3 double bond without over-reduction of the benzene ring or cleavage of sensitive functional groups.[1] Modern advancements in catalysis, particularly the use of specific catalysts like Platinum on carbon (Pt/C) in acidic media, have significantly improved the selectivity and mildness of this transformation.[1] Furthermore, this method has been successfully adapted for asymmetric synthesis, providing enantiomerically enriched chiral indolines.[2]
3. Palladium-Catalyzed Intramolecular C-H Amination: Representing a modern approach, this strategy leverages the power of transition-metal catalysis to forge the key N-aryl bond via direct C-H activation.[3] A directing group, such as picolinamide (PA), is typically installed on a β-arylethylamine substrate to position the palladium catalyst for selective ortho-C(sp²)-H bond activation and subsequent amination.[3] This method is characterized by its mild reaction conditions, low catalyst loadings, and excellent functional group tolerance.[3]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes key performance indicators for the synthesis of a representative target, 5-methoxyindoline, via analogous routes for each methodology.
| Parameter | Reductive Cyclization | Catalytic Hydrogenation | Pd-Catalyzed C-H Amination |
| Starting Material | 1-(2-bromoethyl)-4-methoxy-2-nitrobenzene | 5-Methoxyindole | N-(4-methoxyphenethyl)picolinamide |
| Key Reagents | Fe powder, Acetic Acid | 5% Pt/C, p-TsOH, H₂ (50 bar) | Pd(OAc)₂, PhI(OAc)₂, Cs₂CO₃ |
| Solvent | Ethanol/Water | Water | Acetonitrile |
| Temperature | Reflux | Room Temperature | 60 °C |
| Reaction Time | 4-6 hours | 2-4 hours | 12-18 hours |
| Typical Yield | 75-85% | >95%[1] | 85-95%[3] |
| Functional Group Tolerance | Moderate (sensitive to reducible groups) | Good (can be sensitive to hydrogenolysis) | Excellent (tolerates esters, ketones, halides)[3] |
| Asymmetric Potential | Difficult | Well-established[2] | Developing |
| Operational Simplicity | Simple, but requires workup of iron salts | Requires specialized high-pressure equipment | Requires multi-step substrate synthesis |
| Cost/Sustainability | Inexpensive iron reductant | Noble metal catalyst, H₂ gas handling | Noble metal catalyst, stoichiometric oxidant |
Experimental Protocols & Methodologies
Method 1: Reductive Cyclization of a 2-(2-Nitrophenyl)ethanol Derivative
This protocol describes a classical approach using iron powder in acetic acid, a common and effective method for the reduction of nitroarenes and subsequent cyclization.
Causality of Experimental Choices:
-
Iron Powder: A cost-effective and potent reducing agent for nitro groups. The acidic medium (acetic acid) is crucial for the generation of the active reducing species.
-
Acetic Acid/Ethanol/Water: This solvent system provides good solubility for the organic substrate while being compatible with the aqueous nature of the acid-mediated reduction.
-
Reflux Temperature: Provides the necessary activation energy for both the nitro group reduction and the subsequent intramolecular nucleophilic attack of the newly formed amine.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(2-hydroxyethyl)-2-nitrobenzene derivative (1.0 eq), iron powder (5.0 eq), and a 4:1:1 mixture of ethanol, water, and glacial acetic acid.
-
Stir the resulting suspension vigorously and heat to reflux (approx. 80-90 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired substituted indoline.
Method 2: Asymmetric Catalytic Hydrogenation of a Substituted Indole
This protocol details a modern, highly efficient method for producing chiral indolines. It leverages a chiral catalyst and the key insight that protonation of the indole substrate disrupts its aromaticity, facilitating selective hydrogenation.[1]
Causality of Experimental Choices:
-
[Rh(nbd)₂]SbF₆ and Chiral Ligand (e.g., PhTRAP): This combination forms a chiral rhodium complex in situ, which is capable of coordinating to the indole and delivering hydrogen stereoselectively.[4]
-
Hydrogen Gas (H₂): The ultimate, atom-economical reducing agent. High pressure is often required to achieve sufficient concentration in the reaction medium and drive the catalytic cycle.
-
Brønsted Acid (e.g., p-TsOH): This is a critical additive. Protonation of the indole at the C3 position generates an iminium ion intermediate. This disrupts the aromatic stability of the five-membered ring, making the C2=C3 double bond susceptible to hydrogenation while leaving the benzene ring intact.[1]
Step-by-Step Protocol:
-
In a glovebox, charge a pressure-rated reaction vessel containing a stir bar with the substituted indole (1.0 eq), [Rh(nbd)₂]SbF₆ (0.01 eq), and the chiral bisphosphine ligand (e.g., (S,S)-(R,R)-PhTRAP, 0.011 eq).
-
Add degassed solvent (e.g., dichloromethane or toluene) to dissolve the solids.
-
Add a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq).
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas (3-5 cycles) before pressurizing to the desired pressure (e.g., 50 bar).
-
Stir the reaction at room temperature for the required time (typically 2-24 hours), monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture directly and purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Method 3: Palladium-Catalyzed Intramolecular C-H Amination
This protocol outlines a state-of-the-art method for indoline synthesis that avoids the need for pre-functionalized indoles or harsh reducing agents, relying instead on directed C-H activation.[3]
Causality of Experimental Choices:
-
Picolinamide (PA) Directing Group: This bidentate ligand coordinates to the palladium catalyst and positions it in close proximity to the ortho C-H bond of the phenyl ring, enabling selective activation and cyclization.[5] It is also readily removable after the reaction.
-
Pd(OAc)₂: A common and effective Pd(II) precatalyst for C-H activation cycles.
-
PhI(OAc)₂ (Diacetoxyiodobenzene): A stoichiometric oxidant required to facilitate the proposed Pd(II)/Pd(IV) catalytic cycle, specifically for the C-N bond-forming reductive elimination step.
-
Mild Conditions (60 °C): Lowering the temperature compared to earlier protocols enhances yields and minimizes potential side reactions like acetoxylation of the C-H bond.[3]
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add the N-(picolinoyl)-protected β-arylethylamine substrate (1.0 eq), Pd(OAc)₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon (3 cycles).
-
Add anhydrous, degassed solvent (e.g., acetonitrile).
-
Add PhI(OAc)₂ (1.2 eq) to the mixture.
-
Seal the tube and place it in a preheated oil bath at 60 °C.
-
Stir the reaction for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the N-(picolinoyl)indoline.
-
The picolinamide directing group can be removed under basic or acidic hydrolysis conditions if the free indoline is desired.
Conclusion and Future Outlook
The synthesis of substituted indolines is a mature field that continues to evolve. While classical Reductive Cyclization methods remain valuable for their simplicity and use of inexpensive reagents, their scope can be limited by functional group compatibility. Catalytic Hydrogenation of Indoles offers a highly efficient and direct route, with the significant advantage of well-developed asymmetric variants for accessing chiral molecules. However, it is dependent on the availability of the indole precursor and may require specialized high-pressure equipment. The modern Palladium-Catalyzed Intramolecular C-H Amination represents a paradigm shift, enabling the construction of complex indolines under mild conditions with excellent functional group tolerance, though it often requires a longer synthetic sequence to prepare the directed substrate.
The choice of method will ultimately be guided by the specific synthetic target. For large-scale synthesis of a simple indoline from a readily available nitroarene, reductive cyclization may be optimal. For the stereoselective synthesis of a chiral indoline from its corresponding indole, asymmetric hydrogenation is the clear choice. When constructing a highly functionalized indoline as part of a complex molecule synthesis, the mild conditions and broad functional group tolerance of directed C-H activation may prove indispensable. Future research will likely focus on developing more sustainable versions of these powerful methods, such as replacing noble metal catalysts with earth-abundant alternatives and minimizing the use of stoichiometric reagents.
References
-
He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). Improved Protocol for Indoline Synthesis via Palladium-Catalyzed Intramolecular C(sp2)-H Amination. Organic Letters, 14(11), 2936–2939. [Link]
-
Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]
-
Kocsis, L., Kádas, I., & Tőke, L. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Tetrahedron Letters, 52(17), 2125-2128. [Link]
-
Kuwano, R., Sato, K., & Kurokawa, T. (2004). Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. Angewandte Chemie International Edition, 43(15), 1959-1961. [Link]
-
Ragaini, F., & Cenini, S. (2017). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Molecules, 22(1), 123. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Yu, C., Wang, J., & Zhou, Y. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers, 5(19), 2805-2809. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Indoline synthesis [organic-chemistry.org]
- 4. Synthesis of Indolines and Derivatives via Aza-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Quantitative Analysis of 1-Acetyl-5-iodoindoline
qNMR vs. HPLC-UV: A Technical Assessment for Pharmaceutical Development
Executive Summary
This guide provides a head-to-head technical comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC-UV) for the purity assay of 1-Acetyl-5-iodoindoline (CAS: 73746-45-9).
While HPLC-UV remains the industrial workhorse for impurity profiling, this analysis demonstrates that qNMR is the superior primary method for absolute purity determination of this intermediate. The presence of the N-acetyl group and the iodine substituent introduces specific physicochemical challenges (rotameric broadening, light sensitivity) that qNMR addresses more robustly through self-validating internal standardization, eliminating the need for qualified reference standards.
Analyte Profile & Physicochemical Challenges
Target Molecule: 1-Acetyl-5-iodoindoline
Molecular Formula:
Structural Criticality in Analysis
The N-acetyl-indoline core presents a specific analytical challenge known as restricted rotation (rotamerism) around the amide bond (
-
Impact on HPLC: Minimal, though peak broadening can occur if column temperature is too low.
-
Impact on NMR: Significant. At room temperature, signals may appear broadened or split (coalescence issues), potentially compromising integration accuracy.
-
Resolution: The protocol below mandates the use of DMSO-
(to disrupt aggregation) and, if necessary, elevated acquisition temperatures ( K) to ensure fast exchange limits.
Method A: qNMR Protocol (The Primary Standard)
Status: Recommended for Potency Assignment & Reference Material Certification.
2.1. The Principle
qNMR relies on the direct proportionality between signal intensity (integral area) and the number of resonating nuclei.[1] Unlike HPLC, it does not require a reference standard of the analyte itself; it only requires a certified Internal Standard (IS) of known purity.
2.2. Experimental Workflow
-
Solvent: DMSO-
(99.9% D). Reason: Excellent solubility for iodo-indolines and high boiling point for temperature experiments. -
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Signal: Singlet at
6.0–6.3 ppm. -
Rationale: This region is typically clear of indoline aliphatic protons (2.0–4.5 ppm) and aromatic protons (6.5–8.0 ppm).
-
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
2.3. Step-by-Step Protocol
-
Weighing: Accurately weigh ~10 mg of 1-Acetyl-5-iodoindoline (
) and ~5 mg of Maleic Acid ( ) into the same vial using a microbalance (readability 0.001 mg). -
Dissolution: Add 0.6 mL DMSO-
. Vortex until completely dissolved. -
Acquisition Parameters (Critical for qNMR):
-
Pulse Angle:
(maximize signal). -
Relaxation Delay (
): seconds. Reason: Iodine atoms can shorten , but the IS (Maleic acid) has a long . must be to ensure 99.9% magnetization recovery. -
Scans (NS): 16 or 32 (sufficient for S/N > 150:1).
-
Temperature: 298 K (Check for peak splitting). If splitting is observed due to rotamers, increase to 313 K.
-
-
Processing:
-
Phase and baseline correction (manual preferred).
-
Integrate the IS singlet (set to calibrated value).
-
Integrate the N-Acetyl methyl singlet at
ppm (3H). Note: This is the sharpest, most intense signal, minimizing integration error.
-
2.4. Calculation
- : Purity (%)[2]
- : Integral Area[3]
- : Number of protons (IS=2, Analyte=3 for methyl group)
- : Molar Mass
- : Mass weighed
Method B: HPLC-UV Protocol (The Alternative)
Status: Recommended for Routine QC & Impurity Profiling.
3.1. The Principle
Separation based on hydrophobicity using a stationary phase, quantified by UV absorption relative to a calibration curve.
3.2. Experimental Workflow
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
mm, 3.5 m). -
Mobile Phase:
-
Detection: UV at 254 nm (Iodine enhances UV absorbance).
3.3. Key Limitations
-
Response Factor Dependency: Requires a pure reference standard of 1-Acetyl-5-iodoindoline to establish the Relative Response Factor (RRF). If the reference is impure, the assay is biased.
-
Iodine Instability: Aryl iodides can de-iodinate under high-intensity UV or prolonged exposure to mobile phase, creating "ghost" impurity peaks (e.g., 1-acetylindoline).
Comparative Analysis: qNMR vs. HPLC
The following table summarizes the performance metrics based on validation standards (ICH Q2).
| Feature | Method A: qNMR | Method B: HPLC-UV |
| Primary Output | Absolute Purity (w/w%) | Relative Purity (Area %) or Potency (vs Std) |
| Reference Standard | Not Required (Uses generic IS) | Mandatory (Must be high purity) |
| Accuracy | High (< 1.0% uncertainty) | Medium (Dependent on Ref Std purity) |
| Precision (RSD) | < 0.5% | < 1.0% |
| Specificity | High (Structural fingerprint) | Medium (Retention time only) |
| Sample Prep Time | Fast (< 15 min) | Slow (45 min + equilibration) |
| Cost per Sample | Low (Solvent + IS only) | High (Solvents, Column, Maintenance) |
| Weakness | Sensitivity (LOD ~0.1 mg) | Response factors vary by impurity |
Visualization: Decision & Workflow Logic
The following diagram illustrates the decision-making process for selecting the appropriate method and the technical workflow for the qNMR path.
Caption: Workflow decision matrix for selecting qNMR vs. HPLC, highlighting the critical temperature control step for rotamer management in qNMR.
References
-
Pauli, G. F., et al. (2005). The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay.[6] Journal of Natural Products. Link
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[3][7][8][9][10] TrAC Trends in Analytical Chemistry. Link
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][8][9] Progress in Nuclear Magnetic Resonance Spectroscopy.[8] Link
-
Simmler, C., et al. (2014). Universal quantitative NMR analysis of complex natural samples. Current Opinion in Biotechnology. Link
-
ChemicalBook. (2024).[10] 1-Acetyl-5-iodoindoline Product Properties & CAS Data.Link
Sources
- 1. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. acgpubs.org [acgpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. erepo.uef.fi [erepo.uef.fi]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Cross-Validation of Analytical Architectures for Indoline Derivatives: A Comparative Technical Guide
Introduction: The Indoline Scaffold Challenge
The indoline (2,3-dihydroindole) scaffold is a ubiquitous pharmacophore found in antihypertensives (e.g., Indapamide), benign prostatic hyperplasia treatments (e.g., Silodosin), and emerging oncology candidates. Unlike their fully aromatic indole counterparts, indolines possess a non-planar structure and frequently contain a chiral center at the C2 or C3 position.
This structural nuance introduces specific analytical challenges:
-
Stereochemical Instability: Indolines are susceptible to spontaneous oxidation to indoles or racemization under harsh pH conditions.
-
Matrix Interference: Their polarity often leads to co-elution with metabolic byproducts in biological matrices.
-
Reference Standard Drift: Hygroscopicity can alter the effective potency of reference standards, leading to assay bias.
This guide moves beyond standard method development. It focuses on cross-validation —the strategic use of orthogonal analytical techniques to verify data integrity. We compare SFC vs. HPLC for chiral resolution and qNMR vs. HPLC-UV for absolute potency determination.
Comparative Analysis 1: Chiral Resolution Architectures
Supercritical Fluid Chromatography (SFC) vs. Normal Phase HPLC (NPLC)
For indoline derivatives, chiral purity is a Critical Quality Attribute (CQA). While Normal Phase HPLC (NPLC) using hexane/alcohol mixtures is the legacy standard, SFC has emerged as the superior technique for this scaffold due to the high diffusivity of supercritical CO₂.
Technical Comparison
| Feature | SFC (CO₂ + MeOH) | NPLC (Hexane + IPA) | Verdict for Indolines |
| Diffusivity | High (Mass transfer is rapid) | Low (Mass transfer is rate-limiting) | SFC Wins: Sharper peaks for basic amines. |
| Viscosity | Low (Allows high flow rates) | High (Limits flow rates) | SFC Wins: 3-5x faster run times. |
| Solubility | High for lipophilic indolines | Moderate | SFC Wins: Prevents on-column precipitation. |
| Cost/Waste | Low (CO₂ is recycled/vented) | High (Hexane disposal is costly) | SFC Wins: Green chemistry compliance. |
| Resolution ( | Typically > 3.0 for enantiomers | Typically 1.5 - 2.0 | SFC Wins: Better separation of minor enantiomers. |
Expert Insight: The "Basic" Problem
Indoline nitrogens are basic. In NPLC, they interact with residual silanols on the stationary phase, causing peak tailing (
-
NPLC Solution: Requires toxic additives like diethylamine (DEA).
-
SFC Solution: The CO₂ mobile phase is slightly acidic, naturally suppressing silanol ionization. Addition of 0.1% isopropylamine (IPA) or ammonium hydroxide creates a "self-buffering" system that yields perfect Gaussian peaks (
).
Comparative Analysis 2: Orthogonal Potency Determination
Quantitative NMR (qNMR) vs. HPLC-UV
In early drug development, high-purity reference standards for novel indoline derivatives are often unavailable. Relying solely on HPLC area normalization (% area) is dangerous because it assumes all impurities have the same extinction coefficient as the main peak—a fallacy when synthesis byproducts (e.g., unreduced indoles) absorb UV light differently.
Cross-Validation Strategy: Use qNMR (a primary ratio method) to assign an absolute purity value to the material, which then serves as the calibrator for the HPLC-UV routine method.
Data Correlation Example (Simulated)
| Sample Batch | HPLC-UV Purity (254 nm) | qNMR Purity (Internal Standard) | Bias | Interpretation |
| Batch A | 99.2% | 98.9% | +0.3% | HPLC overestimates; impurity has low UV response. |
| Batch B | 98.5% | 94.1% | +4.4% | Critical Failure: Presence of inorganic salts or residual solvent invisible to UV. |
| Batch C | 99.1% | 99.0% | +0.1% | Validated. Methods are concordant. |
Visualization: Method Selection & Cross-Validation Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical architecture based on the development phase and sample type.
Figure 1: Decision matrix for analytical method selection. Green nodes indicate preferred modern techniques for indoline scaffolds.
Experimental Protocols
Protocol A: Chiral Separation via SFC (Primary Method)
Objective: Separation of Indoline Enantiomers (R/S)
-
System: Waters Acquity UPC² or Agilent 1260 Infinity II SFC.
-
Column: Chiralpak IC-3 (Amylose tris(3,5-dichlorophenylcarbamate)), 3.0 x 100 mm, 3 µm.
-
Why IC-3? The chlorinated amylose backbone provides superior recognition for the dihydroindole bicyclic system compared to standard OD-H columns.
-
-
Mobile Phase:
-
A: CO₂ (Supercritical Grade)[]
-
B: Methanol + 0.1% Isopropylamine (IPA) + 0.1% Trifluoroacetic acid (TFA).
-
Note: The "double additive" (Acid + Base) is crucial for indolines to sharpen peaks while preventing amine adsorption.
-
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 40% B
-
Backpressure: 2000 psi (138 bar).
-
Temperature: 40°C.[2]
-
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
Protocol B: Absolute Purity via 1H-qNMR (Validation Method)
Objective: Assigning potency to the Reference Standard.
-
Instrument: 400 MHz (or higher) NMR. Probe temperature: 298 K.
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone.
-
Requirement: The IS signals must not overlap with the indoline protons (typically 3.0–4.5 ppm for the C2/C3 protons). Maleic acid provides a clean singlet at ~6.3 ppm.
-
-
Sample Preparation:
-
Weigh 10.0 mg Indoline sample (precision ±0.01 mg).
-
Weigh 5.0 mg Internal Standard (precision ±0.01 mg).
-
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition Parameters (Critical for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Must be > 5x T1 of the slowest relaxing proton).
-
Scans: 32 or 64 (for S/N > 150).
-
Spectral Width: 20 ppm.
-
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weighed mass, = Purity.[3][4][5][6][7]
Scientific Integrity & Validation (ICH Q2(R2))
To ensure these methods meet regulatory scrutiny (ICH Q2(R2)), the following validation parameters must be established:
-
Specificity (Stress Testing):
-
Subject the indoline derivative to 3% H₂O₂.
-
Pass Criteria: The resolution (
) between the parent indoline and the oxidized indole impurity must be > 1.5 in the HPLC/SFC method.
-
-
Linearity:
-
Correlation coefficient (
) > 0.999 over 80–120% of the target concentration.
-
-
Robustness (SFC Specific):
-
Vary Backpressure regulator (BPR) by ±10 bar. Indoline retention is highly sensitive to CO₂ density changes.
-
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[8][9] [Link]
-
Pharmeuropa. (2022).[8] Chapter 2.2.46: Chromatographic Separation Techniques. European Pharmacopoeia. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.[10] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Dispas, A., et al. (2018). Supercritical Fluid Chromatography: A promising alternative to RPLC for the analysis of chiral drugs. Drug Discovery Today: Technologies. [Link]
Sources
- 2. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. acgpubs.org [acgpubs.org]
- 7. hplc.eu [hplc.eu]
- 8. database.ich.org [database.ich.org]
- 9. database.ich.org [database.ich.org]
- 10. pubs.acs.org [pubs.acs.org]
Structural analysis of 1-Acetyl-5-iodoindoline vs. other isomers
This guide provides a rigorous structural analysis of 1-Acetyl-5-iodoindoline , focusing on its differentiation from key isomers (specifically the 6-iodo and 4-iodo variants) using NMR spectroscopy and synthesis logic.
Executive Summary & Application Context
1-Acetyl-5-iodoindoline (CAS: 61995-51-5) is a critical intermediate in the synthesis of sulfonamide-based antimicrobials and anticancer agents. Its structural integrity is defined by the specific position of the iodine atom on the benzene ring of the indoline scaffold.
In drug development, distinguishing the 5-iodo isomer from the 6-iodo or 4-iodo isomers is paramount because:
-
Regioselectivity: Electrophilic aromatic substitution (EAS) on 1-acetylindoline strongly favors the C5 position, but reaction conditions (solvent, temperature) can alter this ratio.
-
Structure-Activity Relationship (SAR): The vector of the iodine substituent determines the binding affinity in downstream coupling reactions (e.g., Suzuki-Miyaura).
This guide outlines the definitive analytical protocols to validate the 5-iodo regioisomer.
Synthesis Logic & Regioselectivity
To understand the impurities, one must understand the formation mechanism. The nitrogen atom at position 1 is an activating group (ortho/para director). However, the acetyl group reduces this activation via electron withdrawal (resonance), making the ring less reactive than free indoline but still directing.
-
C5 Position (Para to N): The most electronically favored site for electrophilic attack due to resonance stabilization of the intermediate cation.
-
C7 Position (Ortho to N): Sterically hindered by the N-acetyl group, making substitution here unlikely under standard conditions.
-
C6/C4 Positions (Meta to N): Electronically disfavored in direct EAS but can appear if the starting material was pre-substituted or if using radical iodination mechanisms.
Reaction Pathway Diagram
The following diagram illustrates the kinetic favorability of the 5-iodo product.
Caption: Electrophilic Aromatic Substitution (EAS) regioselectivity profile for N-acetylindoline.
Analytical Distinction: NMR Spectroscopy
Nuclear Magnetic Resonance (
The "Smoking Gun": Proton H7
The proton at C7 (adjacent to the Nitrogen) is the most diagnostic signal.
-
Effect of N-Acetyl: The carbonyl anisotropy of the acetyl group typically deshields H7, shifting it downfield (often > 8.0 ppm).
-
Coupling Logic:
-
5-Iodo Isomer: H7 has a neighbor at H6. It appears as a Doublet (d) with a large ortho coupling (
Hz). -
6-Iodo Isomer: H7 has no neighbor at H6 (substituted with Iodine). It appears as a Singlet (s) or a doublet with a tiny meta coupling (
Hz) to H5.
-
Comparative NMR Data Table ( H, 400 MHz, CDCl )
| Feature | 1-Acetyl-5-iodoindoline (Target) | 1-Acetyl-6-iodoindoline (Isomer) | 1-Acetyl-4-iodoindoline (Isomer) |
| H7 Signal | Doublet ( | Small Doublet ( | Doublet ( |
| H6 Signal | dd ( | Substituted (No Signal) | Triplet/dd ( |
| H4 Signal | Small Doublet ( | Doublet ( | Substituted (No Signal) |
| H5 Signal | Substituted (No Signal) | dd ( | Triplet ( |
| Key Distinction | H7 is a large doublet. | H7 is a singlet/tiny doublet. | H7 is a large doublet, but H5 is a triplet. |
Analytical Workflow Diagram
Use this decision tree to assign the structure of your synthesized product.
Caption: Step-by-step NMR assignment logic for iodoindoline regioisomers.
Experimental Protocols
Protocol A: Synthesis of 1-Acetyl-5-iodoindoline (Standard Method)
This protocol utilizes N-iodosuccinimide (NIS), which offers higher regioselectivity for the para (C5) position compared to elemental iodine.
Materials:
-
1-Acetylindoline (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Trifluoroacetic acid (TFA) (Catalytic, 0.1 equiv)
-
Acetonitrile (ACN) (Solvent)
Procedure:
-
Dissolution: Dissolve 1-acetylindoline (e.g., 1.61 g, 10 mmol) in ACN (20 mL) in a round-bottom flask.
-
Addition: Add TFA (0.1 mL) followed by portion-wise addition of NIS (2.47 g, 11 mmol) at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product typically has a lower R
than the starting material. -
Quench: Pour the mixture into saturated Na
S O (sodium thiosulfate) solution to remove excess iodine (color changes from brown to yellow/clear). -
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[1] -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica, Hexane/EtOAc gradient).
Protocol B: Structural Validation (Self-Validating Step)
Do not proceed to biological testing without this check.
-
Sample Prep: Dissolve ~10 mg of purified solid in 0.6 mL CDCl
. -
Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans).
-
Verification Checklist:
References
-
Regioselective Iodination of Indolines
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters.
-
-
Synthesis of 6-Iodo Isomer (Comparative)
-
Dillard, L. W., et al. (2006). Methods for treating hepatitis C (WO 2006/019831). World Intellectual Property Organization.
-
- General Indoline NMR Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for substituent effects).
Sources
Comparative study of the physicochemical properties of 5-haloindolines
Comparative Study of the Physicochemical Properties of 5-Haloindolines
Executive Summary: The Halogen Effect in Indoline Scaffolds
The 5-haloindoline scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a saturated bioisostere to the planar indole. While the parent indole is aromatic and electron-rich, the 5-haloindolines (fluorine, chlorine, bromine, iodine) introduce distinct electronic and steric vectors that dramatically alter lipophilicity (LogP), metabolic stability, and basicity (pKa).
This guide provides a technical comparison of the 5-substituted series. Our analysis reveals that while 5-fluoroindoline offers the highest metabolic stability and lowest lipophilicity, 5-bromoindoline and 5-iodoindoline provide the necessary steric bulk and "sigma-hole" characteristics required for specific hydrophobic pocket binding, albeit with reduced solubility.
Physicochemical Property Landscape
The following data aggregates experimental values and high-confidence QSAR predictions to facilitate direct comparison.
Table 1: Comparative Physicochemical Profile
| Property | 5-Fluoroindoline | 5-Chloroindoline | 5-Bromoindoline | 5-Iodoindoline |
| CAS Number | 2343-22-8 | 117596-05-5 (HCl) | 22190-33-6 | N/A (Rare)* |
| Molecular Weight | 137.16 g/mol | 153.61 g/mol | 196.05 g/mol | 243.05 g/mol |
| Physical State (RT) | Liquid | Low-melting Solid / Liquid | Solid | Solid |
| Melting Point | < 25 °C | ~28-30 °C (Predicted) | 36–40 °C [1] | > 50 °C (Est.)[1] |
| Boiling Point | 225 °C | 245 °C | 278 °C | > 300 °C |
| pKa (Conj.[1] Acid) | ~3.8 (Predicted) | ~3.5 | ~3.4 | ~3.3 |
| LogP (Lipophilicity) | 1.56 | 2.12 | 2.38 | 2.75 |
| C-X Bond Length | 1.35 Å | 1.74 Å | 1.89 Å | 2.09 Å |
| Electronic Effect | Strong -I / +M | Moderate -I / +M | Weak -I / +M | Weak -I / Weak +M |
*Note: 5-Iodoindoline is frequently prepared in situ or used immediately due to stability issues; specific CAS often refers to the indole precursor.
Key Technical Insights:
-
Phase Transition Trend: A clear periodic trend exists. 5-Fluoroindoline is a liquid at room temperature due to weak intermolecular Van der Waals forces. As halogen size increases (Cl → Br → I), polarizability increases, elevating the melting point. 5-Bromoindoline is the first stable solid in the series.
-
Basicity (pKa): The nitrogen lone pair in indoline is more available (sp3 hybridized C2/C3) than in indole. However, the 5-halogen exerts an electron-withdrawing inductive effect (-I) through the sigma framework, reducing the pKa relative to unsubstituted indoline (pKa ~4.9). Fluorine, despite being the most electronegative, also has a strong mesomeric donation (+M) which can partially mitigate the inductive withdrawal, but the -I effect generally dominates in saturated systems.
Synthesis & Experimental Protocols
The conversion of 5-haloindoles to 5-haloindolines is the industry-standard method for accessing these scaffolds. The Sodium Cyanoborohydride (NaBH3CN) reduction is preferred over catalytic hydrogenation for halogenated species to prevent hydrogenolysis (accidental removal of the halogen, particularly Br and I).
Protocol: Selective Reduction of 5-Haloindoles
Scope: Validated for F, Cl, Br, and I substituents.
Reagents:
-
Substrate: 5-Haloindole (1.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH3CN) (3.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)
-
Quench: NaOH (aq)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 5-haloindole (e.g., 5-bromoindole, 10 mmol) in glacial acetic acid (30 mL). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Addition: Cool the solution to 15°C. Add NaBH3CN (30 mmol) portion-wise over 20 minutes. Caution: HCN gas may evolve; perform in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (System: 20% EtOAc/Hexane). The indoline spot will be more polar (lower Rf) and stain typically blue/purple with ninhydrin (secondary amine).
-
Work-up: Pour the reaction mixture into crushed ice (100 g). Slowly basify to pH > 10 using 50% NaOH solution (keep temperature < 20°C to avoid polymerization).
-
Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
Visual Workflow (DOT Diagram):
Figure 1: Mechanism of selective reduction. The acidic medium protonates the C3 position, generating an iminium species (indolenine) which is rapidly reduced by the cyanoborohydride.
Reactivity & Stability Profiles
When selecting a 5-haloindoline for library development, researchers must account for the distinct reactivity profiles governed by the C-X bond strength.
Oxidative Instability
Unlike indoles, indolines are prone to auto-oxidation back to the indole form upon prolonged exposure to air and light.
-
Stability Ranking: 5-F > 5-Cl > 5-Br > 5-I
-
Recommendation: Store 5-bromo and 5-iodoindolines at -20°C under Argon. 5-Fluoroindoline is relatively stable at 4°C.
Nucleophilic Substitution (SNAr/Cross-Coupling)
The 5-position halogen serves as a handle for further functionalization.
-
5-Fluoro: Inert to standard Pd-catalyzed coupling. Used primarily for metabolic blocking (preventing oxidation at the 5-position).
-
5-Chloro: Requires specialized ligands (e.g., Buchwald biaryl phosphines) for Buchwald-Hartwig aminations or Suzuki couplings.
-
5-Bromo: The "Goldilocks" substrate. Ideal balance of stability and reactivity for Suzuki, Heck, and Buchwald couplings.
-
5-Iodo: Highly reactive. Excellent for low-temperature couplings but suffers from rapid oxidative degradation and light sensitivity.
Application in Drug Design (SAR Logic)
The choice of halogen dictates the interaction mode within a biological target.
Visual SAR Logic (DOT Diagram):
Figure 2: Strategic selection of halogens in Structure-Activity Relationship (SAR) studies.
-
Metabolic Stability (F): 5-Fluoroindoline is often used to block the primary site of metabolic oxidation (CYP450 hydroxylation at the 5-position), extending the drug's half-life.
-
Potency Optimization (Br/I): Heavier halogens can occupy hydrophobic pockets in enzymes. Furthermore, Br and I exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond—which can form halogen bonds with backbone carbonyls in the target protein.
References
-
Sigma-Aldrich. 5-Bromoindoline Product Specification. Sigma-Aldrich Catalog . Accessed 2024. Link
-
Gribble, G. W., et al. Reactions of Sodium Borohydride in Acidic Media.[2]Synthesis , 1974.[2]
-
PubChem. 5-Fluoroindoline Compound Summary. National Library of Medicine . Link
-
Kumar, Y., & Florvall, L. Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids.[2] Synthetic Communications , 1983.[2] Link
-
ChemGuide. Atomic and Physical Properties of Periodic Table Group 7. ChemGuide UK . Link
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Acetyl-5-iodoindoline
CAS No: 61995-51-5 | Chemical Class: Halogenated Indoline Derivative Application: Pharmaceutical Intermediate (e.g., Melatonin analogs, Kinase inhibitors)
Executive Summary & Risk Context
From the Desk of the Senior Application Scientist:
Handling 1-Acetyl-5-iodoindoline requires more than generic "lab safety." As a halogenated heterocycle, this compound presents specific risks regarding stability and waste management that are often overlooked in standard MSDS summaries. While its primary hazard profile is that of an irritant, the presence of the iodine atom at the C5 position introduces a risk of dehalogenation under thermal stress or UV exposure, potentially releasing free iodine (
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The following data forms the basis of our protection strategy.
| Parameter | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | Inhalation of dust is the primary vector of exposure. |
| GHS Classification | Warning (Irritant) | Skin (H315), Eye (H319), Respiratory (H335). |
| Chemical Stability | Light/Heat Sensitive | Potential release of iodine if overheated (>100°C) or stored improperly. |
| Reactivity | Oxidizer Incompatible | Violent reaction possible with strong oxidizers; segregation required. |
Personal Protective Equipment (PPE) Matrix
The "Why" Behind the Gear: In my experience, standard latex gloves are insufficient for halogenated organics due to rapid permeation rates. We utilize a "Barrier-in-Depth" approach.
| Protection Zone | Required Equipment | Technical Justification |
| Hand Protection | Nitrile (Double Gloved) Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Green) | Causality: Halogenated compounds can permeate thin latex in <2 minutes. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Respiratory | N95 (Minimum) or P100 Context: If working outside a fume hood (not recommended). | Causality: As a solid powder, static charge can cause particle aerosolization during weighing. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Causality: Safety glasses have gaps. Fine powder can bypass side shields via air currents. Goggles provide a sealed environment. |
| Body Defense | Lab Coat (Tyvek sleeves) + Closed-toe leather/synthetic shoes. | Causality: Cotton lab coats absorb chemicals. Tyvek sleeve covers prevent wrist-gap exposure during reaching movements. |
Operational Workflow & Engineering Controls
The following diagram illustrates the "Lifecycle of Safety" for this specific compound, highlighting the critical decision points where exposure risk is highest.
Figure 1: Operational lifecycle of 1-Acetyl-5-iodoindoline, emphasizing the containment zones (dashed box) where engineering controls are mandatory.
Detailed Standard Operating Procedures (SOP)
Phase A: Weighing & Transfer (Highest Risk)
-
The Problem: Static electricity often causes indoline powders to "jump," contaminating the balance and the user.
-
The Protocol:
-
Setup: Place the analytical balance inside a powder containment hood or use a localized snorkel extractor.
-
Static Control: Use an anti-static gun (zerostat) on the spatula and weighing boat before touching the compound.
-
Technique: Do not pour from the stock bottle. Use a micro-spatula to transfer small amounts to avoid dust clouds.
-
Closure: Wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping to prevent seal degradation.
-
Phase B: Reaction Handling
-
The Problem: Thermal decomposition releasing iodine vapors.
-
The Protocol:
-
Ensure the reaction vessel is vented to a scrubber or active fume hood exhaust.
-
If heating >80°C, monitor the condenser. Appearance of violet vapors indicates iodine release; immediately lower heat and increase N2 flow.
-
Phase C: Disposal (Crucial Compliance)
-
The Rule: DO NOT mix with general organic waste.[1]
-
The Protocol:
-
This compound contains Iodine.[2][3][4] It must go into the Halogenated Organic Waste stream.
-
Mixing halogenated waste with ketones (acetone) in basic conditions can sometimes create lachrymators (tear gas agents). Use Ethanol or Ethyl Acetate for rinsing glassware, not Acetone, unless the waste pH is strictly neutral/acidic.
-
Emergency Response Scenarios
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash, Don't Scrub. Rinse with soap/water for 15 mins. Scrubbing drives solid particles deeper into pores. | Check for delayed sensitization (redness) over 24 hours. |
| Eye Contact | Flush. Use eyewash station for 15 mins.[5] Hold eyelids open. | Seek medical attention.[5][6] Iodine compounds can cause corneal clouding. |
| Spill (<5g) | Wet Wipe. Cover with wet paper towels to prevent dust. Scoop into a bag. | Clean surface with 10% Sodium Thiosulfate (neutralizes iodine) if violet staining occurs. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24888291 (Related Indoline Structures). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Halogenated Organic Compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids and Solids - Standard Operating Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
